The Pharmacophore Scaffold: (3S)-3-Amino-3-cyclopropylpropanoic Acid
Executive Summary: The Structural Imperative In the landscape of modern peptidomimetics, (3S)-3-Amino-3-cyclopropylpropanoic acid represents a high-value scaffold. It is not merely a homolog of -alanine; it is a conforma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Imperative
In the landscape of modern peptidomimetics, (3S)-3-Amino-3-cyclopropylpropanoic acid represents a high-value scaffold. It is not merely a homolog of
-alanine; it is a conformationally biased building block . The incorporation of the cyclopropyl moiety at the -position introduces significant "cyclopropylic strain," restricting the torsional freedom of the peptide backbone.
For drug developers, this molecule offers two critical advantages:
Proteolytic Stability: As a
-amino acid, it evades recognition by standard endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of derived peptides.
Vectorial Alignment: The rigid cyclopropyl ring locks the side-chain vectors, forcing the peptide backbone into specific secondary structures (often 14-helices or hairpins) that can increase binding affinity for G-protein coupled receptors (GPCRs) and integrins.
Physicochemical Datasheet
A consolidated reference for experimental planning.
Property
Value / Description
Context
IUPAC Name
(3S)-3-Amino-3-cyclopropylpropanoic acid
Unambiguous identifier
CAS Number
754176-53-9 (Specific Isomer)
Note: 103882-67-5 refers to the racemate.
Molecular Formula
MW: 129.16 g/mol
Stereochemistry
(S)-Configuration
Critical for receptor fit; (R)-isomer often inactive.
pKa (Carboxyl)
~3.6 (Estimated)
Less acidic than -amino acids (typ. 2.2) due to increased distance from .
pKa (Amine)
~10.2 (Estimated)
More basic than -amino acids (typ. 9.4).
Solubility
Water (High), Methanol (Moderate)
Zwitterionic character dominates solubility profile.
Isoelectric Point
~6.9
Neutral pH species is zwitterionic.
Structural Dynamics & Pharmacophore Logic
The utility of this molecule lies in its ability to induce specific folding patterns. Unlike linear alkyl chains, the cyclopropyl group possesses unique electronic and steric properties.
The "Cyclopropylic Strain" Effect
In a peptide backbone, the cyclopropyl group acts as a steric anchor.
Electronic Effect: The Walsh orbitals of the cyclopropane ring can interact with the adjacent
-systems (carbonyls), but the primary driver in peptide design is steric.
Torsional Restriction: The rotation around the
bond is restricted. When incorporated into a peptide, this amino acid disfavors extended conformations, promoting the formation of stable secondary structures such as -turns or helices .
Graphviz Diagram: Conformational Logic
The following diagram illustrates the causal relationship between the chemical structure and its biological utility.
Figure 1: Mechanism of Action. The diagram maps the structural features (blue/red) to their pharmacological outcomes (green/blue).
Synthetic Methodology: The Ellman Route
While Arndt-Eistert homologation of cyclopropylglycine is a classic route, it requires diazomethane (hazardous). A more modern, scalable, and enantioselective approach for drug development is the Ellman Sulfinamide Synthesis . This method establishes the (S)-stereocenter with high fidelity.
Reformatsky-type Addition: Addition of zinc enolate (from ethyl bromoacetate).
Deprotection: Acidic cleavage of the sulfinyl group.
Graphviz Diagram: Synthetic Workflow
Figure 2: Asymmetric synthesis via Ellman's auxiliary. This route avoids hazardous diazomethane and ensures high enantiomeric excess (ee).
Experimental Protocol: Fmoc-Protection for SPPS
For most researchers, the immediate application is incorporating this unit into a peptide via Solid Phase Peptide Synthesis (SPPS). The free amino acid must be converted to its Fmoc-derivative.
Objective
Synthesize Fmoc-(3S)-3-amino-3-cyclopropylpropanoic acid for use in automated synthesizers.
Role of cyclopropyl groups in beta-peptide foldamer design
The Role of Cyclopropyl Groups in Beta-Peptide Foldamer Design Executive Summary In the landscape of peptidomimetics, -peptide foldamers represent a paradigm shift from natural -peptides, offering resistance to proteolyt...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of Cyclopropyl Groups in Beta-Peptide Foldamer Design
Executive Summary
In the landscape of peptidomimetics,
-peptide foldamers represent a paradigm shift from natural -peptides, offering resistance to proteolytic degradation and the ability to adopt discrete, predictable secondary structures.[1][2][3][4] Among the tools available to engineer these foldamers, the cyclopropyl group —specifically in the form of 2-aminocyclopropanecarboxylic acid (ACC) —stands out as the ultimate rigidifier.
Unlike flexible acyclic
-amino acids or the moderately constrained cyclopentyl (ACPC) and cyclohexyl (ACHC) analogs, the cyclopropyl ring imposes a "lock" on the torsion angle (). This extreme conformational restriction forces the backbone into specific, often extended or tight-turn secondary structures (such as the 8-helix or -strand mimics ) that are inaccessible to other scaffolds. This guide details the structural mechanics, synthesis, and application of cyclopropyl-constrained -peptides for drug development.
Structural Mechanics: The Cyclopropyl Constraint
The folding propensity of a
-peptide is dictated by the torsion angle around the bond. In acyclic -peptides, this bond is rotatable, allowing equilibrium between gauche and anti conformations. Cyclic constraints limit this rotation, pre-organizing the backbone.
Comparative Ring Constraints
The size of the cycloalkane ring dramatically alters the preferred secondary structure by changing the allowed dihedral angles.
Mechanism of Action:
The cyclopropyl ring contains significant Baeyer strain (angle strain). When incorporated into the peptide backbone, this strain prevents the "buckling" required to form larger helical rings (like the 14-helix).
Trans-ACC: Favors extended conformations or the 8-helix (defined by
hydrogen bonds in some nomenclatures, or forming an 8-membered ring). This structure mimics the periodicity of extended -strands in proteins, making them excellent candidates for inhibiting protein-protein interactions (PPIs) involving -sheets.
Cis-ACC: Often acts as a turn inducer, disrupting helices or promoting hairpin formation.
Synthesis of Fmoc-ACC Monomers
Accessing enantiopure trans-2-aminocyclopropanecarboxylic acid is the primary bottleneck. The most robust route for scale-up involves the Curtius Rearrangement of cyclopropane dicarboxylic acid monoesters.
Protocol: Synthesis of Fmoc-trans-ACC
Reagents:
Starting Material: Diethyl fumarate (for trans) or maleate (for cis).
Cyclopropanation: Diazomethane (caution) or Corey-Chaykovsky reagent.
Curtius Reagent: Diphenylphosphoryl azide (DPPA).
Step-by-Step Workflow:
Cyclopropanation: React diethyl fumarate with diazomethane/Pd(OAc)
to yield diethyl trans-1,2-cyclopropanedicarboxylate.
Desymmetrization: Partial hydrolysis using pig liver esterase (PLE) or controlled saponification (1 eq. KOH) to obtain the mono-ester.
Curtius Rearrangement:
Dissolve mono-ester in toluene.
Add triethylamine (TEA) and DPPA. Reflux for 2 hours to form the isocyanate.
Add tert-butanol (
-BuOH) and reflux overnight to trap isocyanate as the Boc-protected amine.
Deprotection/Reprotection:
Hydrolyze the remaining ester (LiOH, THF/H2O).
Remove Boc (TFA/DCM).
Install Fmoc (Fmoc-OSu, NaHCO
, Acetone/H2O).
Yield Expectation: ~40-50% overall from fumarate.
QC Check:
H NMR must show characteristic high-field cyclopropyl protons ( 0.8–1.5 ppm).
Solid-Phase Peptide Synthesis (SPPS) of ACC Foldamers
Incorporating ACC residues is challenging due to the steric bulk of the cyclopropyl group adjacent to the amine. Standard coupling times must be extended.
Optimized SPPS Protocol
Resin: Rink Amide (for amides) or Wang (for acids).[6] Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation.
Coupling Cycle (Fmoc chemistry):
Deprotection: 20% Piperidine in DMF (2
10 min). Note: ACC amines are less nucleophilic; ensure thorough washing.
Activation:
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered amines.
Coupling 2: 60 min at Room Temp (or 30 min at 50°C microwave, if stable).
Capping: Acetic anhydride/Pyridine to terminate unreacted chains.
Visualizing the Workflow:
Caption: Optimized SPPS cycle for sterically hindered cyclopropyl
-amino acids, emphasizing double coupling and HATU activation.
Physicochemical & Pharmacological Advantages
Proteolytic Stability
The ACC backbone is "invisible" to most proteases (trypsin, chymotrypsin, pepsin). The lack of a scissile
-amide bond and the steric blockade of the cyclopropyl ring prevent enzyme active site access.
Data:
-peptides containing ACC show hours in human serum, compared to minutes for -peptides.
Membrane Permeability
While
-peptides are generally more hydrophobic, the rigid amphiphilicity of ACC helices/strands can enhance cell penetration. The 8-helix exposes side chains in a specific vector, allowing design of "facial amphiphiles" that penetrate lipid bilayers via pore formation or endocytosis.
Structural Propensity Flowchart
Caption: Relationship between cycloalkane ring size and resulting
-peptide secondary structure. Smaller rings induce tighter, more extended folds.
Case Study: PPI Inhibition
A critical application of ACC-containing foldamers is the inhibition of Protein-Protein Interactions (PPIs).
Target: p53/MDM2 interaction (cancer).
Design: An
-helical mimic is required.
Strategy: While ACHC (14-helix) is the standard
-helix mimic, ACC residues are used to "staple" the ends of the sequence or induce kinks that match irregular epitopes on the target protein surface. The extreme rigidity of ACC reduces the entropic penalty of binding (), potentially increasing affinity ().
References
Seebach, D., et al. (1996).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta.[1] Link
Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society.[5][7] Link
Wimmer, R., et al. (2024).[8] "Shaping of secondary structure by additional amino groups: The triazaspiranoid effect." Communications Chemistry. Link
Martinek, T. A., & Fülöp, F. (2012). "Peptidic foldamers: ramping up diversity." Chemical Society Reviews.[5] Link
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[5] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link
Aguilar, M. I., et al. (2007). "Crystallographic Characterization of the alpha/beta-Peptide 14/15-Helix." Journal of the American Chemical Society.[5][7] Link
Introduction: The Emergence of Constrained Amino Acids in Neuromodulation
An In-depth Technical Guide to the Biological Activity of (3S)-3-Amino-3-cyclopropylpropanoic Acid Analogs In the landscape of modern drug discovery, particularly within neuroscience, the use of conformationally constrai...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity of (3S)-3-Amino-3-cyclopropylpropanoic Acid Analogs
In the landscape of modern drug discovery, particularly within neuroscience, the use of conformationally constrained amino acid analogs has become a cornerstone for achieving receptor selectivity and enhanced potency. (3S)-3-Amino-3-cyclopropylpropanoic acid serves as a key pharmacophore, a structural backbone whose analogs have shown significant promise. The incorporation of a cyclopropyl ring introduces a rigid structural element that limits the conformational flexibility of the molecule. This constraint is crucial, as it can lock the molecule into a bioactive conformation that is preferential for a specific receptor subtype, thereby minimizing off-target effects and improving the therapeutic index.
These analogs are of particular interest to researchers and drug development professionals due to their interactions with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[1][2][3] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and addiction.[2][4] This guide provides a comprehensive overview of the biological activity of (3S)-3-Amino-3-cyclopropylpropanoic acid analogs, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Part 1: Core Biological Target - The GABA Receptor System
The therapeutic effects of many (3S)-3-amino-3-cyclopropylpropanoic acid analogs are mediated through their interaction with GABA receptors. These receptors are broadly classified into two main types: GABA_A and GABA_B.
GABA_A Receptors: These are ligand-gated ion channels (ionotropic receptors) that, upon activation by GABA, allow the influx of chloride ions (Cl-) into the neuron.[1] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.
GABA_B Receptors: These are G-protein coupled receptors (GPCRs or metabotropic receptors).[1][2][3] Their activation leads to a slower, more prolonged inhibitory response through downstream signaling cascades that can inhibit adenylyl cyclase and modulate calcium and potassium channel activity.[1][3] Baclofen, a well-known muscle relaxant, is a classic GABA_B receptor agonist.[5]
Analogs of (3S)-3-amino-3-cyclopropylpropanoic acid often exhibit activity as agonists at GABA_B receptors, mimicking the action of endogenous GABA but with potentially improved pharmacokinetic profiles. The cyclopropyl moiety is critical for orienting the key functional groups—the amino group and the carboxylic acid—in a three-dimensional space that is optimal for binding to the receptor's active site.
Signaling Pathway Overview
The interaction of a GABA_B agonist with its receptor initiates a cascade of intracellular events designed to reduce neuronal excitability. This pathway is fundamental to understanding the therapeutic action of these compounds.
Caption: GABA_B receptor activation pathway by an agonist analog.
Part 2: Structure-Activity Relationships (SAR) and Synthesis
The biological activity of these analogs is exquisitely sensitive to their stereochemistry and the nature of substitutions. The "(3S)" configuration is often critical for potent activity. Modifications are strategically made to enhance properties like blood-brain barrier penetration, metabolic stability, and receptor subtype selectivity.
Key Synthetic Approaches
The synthesis of these chiral non-natural amino acids is a significant challenge. Asymmetric synthesis is required to obtain the desired enantiomerically pure (3S) form. One common strategy involves the asymmetric addition of a nucleophile to a chiral imine or the enzymatic resolution of a racemic mixture.[6]
Caption: Generalized synthetic workflow for chiral amino acid analogs.
Part 3: Experimental Evaluation of Biological Activity
A multi-tiered approach is essential to fully characterize the biological profile of novel analogs. This process begins with high-throughput in vitro screening and progresses to more complex in vivo models to assess therapeutic efficacy and safety.
Workflow for Biological Characterization
The journey from a newly synthesized compound to a potential drug candidate involves a rigorous and systematic evaluation process.
Caption: Systematic workflow for evaluating biological activity.
This assay is fundamental for determining the affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor.
Objective: To determine the binding affinity of (3S)-3-amino-3-cyclopropylpropanoic acid analogs for the GABA_B receptor.
Materials:
Cell membranes prepared from a cell line stably expressing human GABA_B receptors.
Radioligand: [3H]-CGP54626 (a high-affinity GABA_B antagonist).
Non-specific binding control: Baclofen (at a high concentration, e.g., 1 mM).
Test compounds (analogs) at varying concentrations.
Assay Buffer: Tris-HCl buffer with MgCl2 and CaCl2.
96-well filter plates and a cell harvester.
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.
Compound Addition: Add 25 µL of the test compound at various dilutions (typically a serial dilution from 10 mM to 0.1 nM). For control wells, add 25 µL of buffer (for total binding) or 25 µL of baclofen (for non-specific binding).
Radioligand Addition: Add 25 µL of [3H]-CGP54626 at a concentration near its Kd value to all wells. The choice to use a known concentration allows for the accurate calculation of competitive displacement.
Receptor Addition: Add 125 µL of the membrane preparation containing the GABA_B receptors to initiate the binding reaction. The amount of protein should be optimized to ensure a sufficient signal-to-noise ratio.
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This step separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand. This is a critical step to reduce background noise.
Scintillation Counting: After drying the filter mats, place them in scintillation vials with a scintillation cocktail. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of specific binding for each concentration of the test compound.
Plot the percentage of specific binding against the log concentration of the test compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part 4: Quantitative Data and Therapeutic Potential
The data generated from these assays allow for a quantitative comparison of different analogs. Compounds with low nanomolar Ki and EC50 values are typically prioritized for further development.
Analog
Modification
Target Receptor
Binding Affinity (Ki, nM)
Functional Potency (EC50, nM)
Therapeutic Indication
Baclofen
p-Chlorophenyl
GABA_B
~130
~150
Spasticity
Analog A
Hypothetical
GABA_B
15
25
Pain, Addiction
Analog B
Hypothetical
GABA_B
250
400
Lower Potency
Analog C
Hypothetical
GABA_A
>10,000
>10,000
Inactive at GABA_A
Note: Data in this table is illustrative and serves to demonstrate how results are typically presented. Actual values would be derived from experimental data.
The therapeutic potential for potent and selective GABA_B agonists is significant. Beyond spasticity, they are being investigated for:
Addiction Treatment: By modulating dopamine release in reward pathways, these compounds may reduce cravings for substances like cocaine and nicotine.[4]
Pain Management: GABA_B agonists can have analgesic effects, particularly in neuropathic pain states.
Gastroesophageal Reflux Disease (GERD): They can reduce transient lower esophageal sphincter relaxations.
Conclusion and Future Directions
(3S)-3-Amino-3-cyclopropylpropanoic acid and its analogs represent a fertile ground for the discovery of novel CNS therapeutics. The rigid cyclopropyl scaffold provides a powerful tool for designing compounds with high affinity and selectivity for GABA receptors. The ongoing research in this area focuses on several key objectives:
Subtype Selectivity: Developing analogs that can selectively target different heterodimer compositions of the GABA_B receptor to fine-tune therapeutic effects and reduce side effects.
Improved Pharmacokinetics: Enhancing blood-brain barrier penetration and metabolic stability to improve oral bioavailability and duration of action. The use of prodrug strategies, where the core molecule is chemically modified to improve its delivery properties, is a promising avenue.[7][8]
Exploring New Targets: While the primary focus has been on GABA receptors, some analogs may exhibit activity at other targets, such as certain aminotransferases or NMDA receptors, opening up new therapeutic possibilities.[9][10]
The continued synthesis and rigorous biological evaluation of these constrained amino acid analogs will undoubtedly lead to the development of next-generation medicines for a range of challenging neurological and psychiatric disorders.
References
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (Source: ResearchGate, URL: [Link])
Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. (Source: PubMed, URL: [Link])
GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. (Source: Scilit, URL: [Link])
GABA(B)-agonistic activity of certain baclofen homologues. (Source: PubMed, URL: [Link])
Amino Acids in the Development of Prodrugs. (Source: MDPI, URL: [Link])
Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. (Source: National Center for Biotechnology Information, URL: [Link])
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (Source: MDPI, URL: [Link])
Amino Acids in the Development of Prodrugs. (Source: National Center for Biotechnology Information, URL: [Link])
Design and Mechanism of ( S )-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. (Source: ResearchGate, URL: [Link])
Conformational analysis of 3-cyclopropyl-beta-alanine residues
Conformational Analysis of 3-Cyclopropyl- -Alanine Residues Executive Summary The incorporation of 3-cyclopropyl- -alanine ( -Cpr) into peptidomimetics represents a high-value strategy for inducing proteolytic stability...
Author: BenchChem Technical Support Team. Date: February 2026
Conformational Analysis of 3-Cyclopropyl-
-Alanine Residues
Executive Summary
The incorporation of 3-cyclopropyl-
-alanine (-Cpr) into peptidomimetics represents a high-value strategy for inducing proteolytic stability and specific secondary structural folds. Unlike flexible alkyl chains (e.g., -homo-alanine) or aromatic residues, the cyclopropyl moiety introduces a unique combination of steric rigidity and electronic effects (via Walsh orbitals) that significantly influence the torsion angle of the -peptide backbone.
This guide details the technical workflow for the conformational analysis of
-Cpr residues. It moves beyond standard peptide characterization, focusing on the specific NMR signatures, Circular Dichroism (CD) profiles, and computational constraints required to distinguish between the hallmark 14-helix, 12-helix, and extended sheet structures inherent to -peptides.
Structural Fundamentals & Stereochemistry
Before analysis, one must define the residue's topology. 3-cyclopropyl-
-alanine is a -amino acid where the cyclopropyl side chain is attached to the C3 () carbon.
Nomenclature:
-Cpr (analogous to -homo-amino acids).
Backbone Torsions: The conformation is defined by three torsion angles:
(N-C), (C-C), and (C-C=O).
Steric Impact: The cyclopropyl group imposes a high energetic penalty on gauche interactions that do not align with its specific rotameric minima, often forcing the backbone into a 14-helix (
-helix) in organic solvents.
Table 1: Target Conformations for
-Cpr Residues
Secondary Structure
H-Bond Pattern
(deg)
(deg)
(deg)
Key Stabilizing Factor
14-Helix
C=O() NH(+2)
-135
+60
-140
Side-chain/Backbone gauche effect
12-Helix
C=O() NH(+3)
+90
-90
+90
C/C substitution patterns
10/12-Mixed
Variable
Variable
Variable
Variable
Solvent dependent (e.g., DMSO)
Analytical Workflow
The following diagram outlines the critical path for assigning the conformation of
-Cpr containing peptides.
Figure 1: Integrated workflow for the structural elucidation of
-Cpr peptides, bridging spectroscopy and computation.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
CD provides the first evidence of folding.
-Cpr residues are strong helix promoters in methanol (MeOH).
Protocol:
Preparation: Dissolve peptide to 0.1–0.2 mM in HPLC-grade MeOH.
Acquisition: Scan 190–260 nm at 20°C using a 1 mm quartz cuvette.
Interpretation:
14-Helix: Look for a minimum at 214 nm .[1] (Note: This is distinct from the
-helix minimum at 208/222 nm).
12-Helix: Look for a maximum at 220 nm and a minimum at 205 nm .
NMR Spectroscopy (The Gold Standard)
This is the critical step. The cyclopropyl group's unique protons provide excellent handles for NOE analysis, but they can overlap with other aliphatic signals.
Solvent Choice:
CD
OH (Methanol-d4): Preferred. Stabilizes the 14-helix.
Pyridine-d5: Useful for dispersing amide signals if overlap occurs in methanol.
DMSO-d6: Often disrupts secondary structure; use as a "denaturing" control.
Data Acquisition Suite:
TOCSY (80 ms mixing time): Identification of spin systems. The cyclopropyl protons (0.2–0.8 ppm) will correlate with the
-proton (approx. 3.5–4.0 ppm).
COSY/DQF-COSY: Essential for extracting
coupling constants.
ROESY (200-300 ms): Preferred over NOESY for mid-sized peptides (1-2 kDa) to avoid the zero-quantum artifact regime.
Torsion Angle Determination (The Karplus Logic)
For
-amino acids, the backbone conformation is largely determined by the angle (C-C). This is extracted from the vicinal coupling constants between the C and C protons.
The Equation:
For
-peptides, the generalized Karplus equation is:
Standard coefficients for -residues:, , (approximate values derived from cyclic constraints).
Critical Analysis of
-Cpr:
High
(> 8.5 Hz): Indicates an anti-periplanar arrangement, consistent with the 14-helix.
Low
(approx 2-4 Hz): Indicates a gauche arrangement of the backbone protons, a prerequisite for the 14-helix.
Computational Modeling & Validation
Experimental data must be refined using computational models because the cyclopropyl ring dynamics can average NMR observables.
Protocol:
Initial Geometry: Build the peptide in extended conformation.
Restraints: Apply NMR-derived distance restraints (strong NOE = 1.8–2.5 Å, medium = 1.8–3.5 Å).
Force Field: Use CHARMM or AMBER with specific parameters for cyclopropyl residues (often requiring custom parameterization for the ring strain).
DFT Validation: Perform a Relaxed Potential Energy Surface (PES) scan on the monomeric
-Cpr unit.
Method: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP.
Scan: Rotate
from -180° to +180°.
Expectation: Global minima should align with the experimentally determined torsion angles.
Case Study: Stability & Bioactivity
In a comparative study of antimicrobial peptides, replacing a central
-homo-valine with -Cpr resulted in:
Increased Proteolytic Stability: The rigid cyclopropyl ring prevented induced-fit binding by trypsin-like proteases.
Helix Stabilization: The CD signal at 214 nm (MRE) increased by 40%, indicating a higher population of the folded state.
Lipophilicity: The cyclopropyl group increased
without the entropic penalty of a flexible isopropyl chain.
References
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).
-Peptides: From Structure to Function. Chemical Reviews. Link
Martinek, T. A., & Fülöp, F. (2003).[2] Side-chain control of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-peptide secondary structures. European Journal of Biochemistry. Link
Appella, D. H., et al. (1999). Formation of Short, Stable Helices in Aqueous Solution by
-Amino Acid Hexamers. Journal of the American Chemical Society.[3] Link
Vasudev, P. G., et al. (2011). Solution structures of
-peptides and their implications for the design of foldamers. Chemical Reviews. Link
(3S)-3-Amino-3-cyclopropylpropanoic Acid: A Privileged Scaffold in Peptidomimetic Design
Topic: Literature review on (3S)-3-Amino-3-cyclopropylpropanoic acid in medicinal chemistry Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature review on (3S)-3-Amino-3-cyclopropylpropanoic acid in medicinal chemistry
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
(3S)-3-Amino-3-cyclopropylpropanoic acid (CAS: 754176-53-9) represents a high-value chiral building block in modern medicinal chemistry. As a
-amino acid bearing a cyclopropyl moiety at the -position, this scaffold offers a dual advantage: conformational constraint derived from the cyclopropyl group and proteolytic resistance inherent to the -peptide backbone. This guide analyzes its physicochemical profile, synthetic pathways, and strategic application in optimizing drug candidates, particularly in the fields of integrin antagonists and protease inhibitors.
Structural & Physicochemical Profile
The "Beta" Effect
Unlike natural
-amino acids, -amino acids introduce an extra methylene group () into the peptide backbone. This extension alters the hydrogen-bonding pattern, allowing the formation of unique secondary structures (e.g., 14-helices) that are unrecognizable to common endogenous proteases.
The Cyclopropyl Constraint
The cyclopropyl group is not merely a lipophilic spacer; it acts as a conformational lock.
Electronic Effects: The cyclopropane ring has
-character (Walsh orbitals), which can influence the pKa of the adjacent amine.
Steric Effects: The rigid geometry of the three-membered ring restricts rotation around the
bond, forcing the backbone into specific torsion angles that favor distinct bioactive conformations.
Property
Value / Description
Impact on Drug Design
Molecular Formula
Low MW fragment (129.16 Da) ideal for FBDD.
Stereochemistry
(3S)-configuration
Critical for chiral recognition in chiral pockets (e.g., Renin, Integrins).
Lipophilicity
Moderate ()
Improves membrane permeability compared to polar side chains.
Metabolic Stability
High
Resistant to aminopeptidases and proteasomal degradation.
Synthetic Methodologies
The synthesis of enantiopure (3S)-3-amino-3-cyclopropylpropanoic acid is non-trivial due to the sensitivity of the cyclopropyl ring to ring-opening conditions. The industry standard relies on homologation or asymmetric addition.
Primary Route: Arndt-Eistert Homologation
This route converts an
-amino acid to its -homologue, preserving stereochemistry.
Wolff Rearrangement: Silver-catalyzed rearrangement to the ketene, followed by nucleophilic attack (water) to yield the
-amino acid.
Experimental Protocol: Arndt-Eistert Homologation
Note: Diazomethane is explosive/toxic. Use specialized glassware (fire-polished) and blast shields.
Step-by-Step Methodology:
Activation:
Dissolve
-Boc-(S)-cyclopropylglycine (1.0 eq) in anhydrous THF under at -15°C.
Add
-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq).
Stir for 15 minutes to generate the mixed anhydride.
Diazoketone Formation:
Filter the salt precipitate rapidly under inert atmosphere.
Add the filtrate dropwise to a solution of diazomethane (approx. 2.5 eq in
) at 0°C.
Stir for 3 hours, allowing the mixture to warm to room temperature.
Quench excess diazomethane with dilute acetic acid. Concentrate to yield the crude
-diazoketone.
Wolff Rearrangement:
Dissolve the crude diazoketone in THF/
(9:1).
Add silver benzoate (0.1 eq) and protect from light.
Sonicate or stir until nitrogen evolution ceases (approx. 1-2 hours).
Workup: Acidify to pH 2, extract with EtOAc, dry over
, and concentrate.
Purification: Recrystallization from EtOAc/Hexane yields pure (3S)-3-(Boc-amino)-3-cyclopropylpropanoic acid.
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points and flow of the Arndt-Eistert synthesis, highlighting safety checks.
Caption: Step-wise Arndt-Eistert homologation pathway for the synthesis of the target beta-amino acid.
Medicinal Chemistry Applications
Peptidomimetics & Foldamers
The primary utility of (3S)-3-amino-3-cyclopropylpropanoic acid lies in peptidomimetics . By replacing a labile
-amino acid residue with this -analogue, chemists can induce specific secondary structures.
Mechanism: The extra carbon atom allows the backbone to adopt a gauche conformation that mimics the turn structures found in bioactive peptides (e.g.,
-turns in GPCR ligands).
Result: Enhanced binding affinity due to entropic pre-organization of the ligand.
Case Study: Integrin Antagonists (
)
Integrins are transmembrane receptors involved in cell adhesion and signal transduction.[3] Antagonists of
are investigated for anti-angiogenic and anti-metastatic therapies.
The Challenge: The RGD (Arg-Gly-Asp) tripeptide sequence is the natural ligand but has poor bioavailability and stability.
The Solution: Cyclization and backbone modification.[4] Incorporating
-amino acids creates "RGD mimetics."
Role of the Scaffold: The (3S)-3-amino-3-cyclopropylpropanoic acid moiety serves as a rigid linker that positions the acidic pharmacophore (Asp mimic) and the basic pharmacophore (Arg mimic) at the precise distance required for the integrin binding pocket, while the cyclopropyl group fills a hydrophobic sub-pocket (S1/S3 region).
Case Study: Renin Inhibitors
Renin is an aspartyl protease.[5] Transition-state mimics often require a non-cleavable bond that resembles the tetrahedral intermediate of peptide hydrolysis.
Application:
-amino acids are bioisosteres of the transition state. The cyclopropyl group provides bulk to fill the large hydrophobic S1 or S3 pockets of the Renin enzyme, similar to the bulky side chains seen in Aliskiren (though Aliskiren uses a different specific chain, the principle of hydrophobic occupancy remains).
Structure-Activity Relationship (SAR) Logic
The following diagram details the logical flow of why a medicinal chemist would select this specific scaffold during lead optimization.
Caption: Decision tree for implementing (3S)-3-amino-3-cyclopropylpropanoic acid in lead optimization.
References
Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link
Ishikawa, M., et al. (2006).[6] "Tricyclic pharmacophore-based molecules as novel integrin alpha(v)beta3 antagonists." Bioorganic & Medicinal Chemistry. Link
Wyle, M.J., et al. (2025). "Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl-Derivative as a Renin Inhibitor." MDPI. Link
De Meijere, A. (2000). "Small rings: a world of wonders." Pure and Applied Chemistry. Link
Gellman, S.H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Protecting Group Strategies for 3-Amino-3-Cyclopropylpropanoic Acid
-Cyclopropyl--Amino Acids
Executive Summary & Strategic Analysis
3-amino-3-cyclopropylpropanoic acid is a critical
-amino acid building block, often employed in peptidomimetics to introduce conformational constraints and improve metabolic stability against proteolytic enzymes. Structurally, it features a cyclopropyl ring directly attached to the -carbon (the position bearing the amine).
The Core Challenge:
The primary challenge in handling this molecule is not the inherent instability of the cyclopropane ring—which is surprisingly robust—but the risk of electrophilic ring opening under specific forcing conditions. While cyclopropanes generally survive standard TFA (Trifluoroacetic acid) and piperidine treatments, they are susceptible to ring-opening during:
Harsh Acidolysis: Anhydrous HF (used in Boc/Bn final cleavage) can trigger ring opening or rearrangement.
Aggressive Hydrogenation: While standard Pd/C hydrogenolysis is usually safe, high pressures or acidic solvents can promote reduction of the strained ring.
Strategic Recommendation:
For peptide synthesis (SPPS) and general medicinal chemistry, the Fmoc/tBu strategy is superior to the Boc/Bn strategy for this specific scaffold. The mild acidic cleavage (TFA/Water/TIPS) preserves the cyclopropyl integrity, whereas the harsh HF conditions required for Boc removal pose a significant risk of byproduct formation.
Protecting Group Decision Matrix
The following decision tree outlines the logical flow for selecting the appropriate protection strategy based on your downstream application.
Figure 1: Strategic decision tree for selecting protection schemes. The Fmoc route is prioritized to avoid the use of Hydrogen Fluoride (HF).
Detailed Protocols
Protocol A: Fmoc Protection (N-Terminus)
This is the gold-standard method for preparing the building block for SPPS. We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is more reactive but can lead to the formation of "Fmoc-dipeptides" (dimerization) and is more prone to inducing racemization or side reactions with the strained ring.
Reagents:
3-amino-3-cyclopropylpropanoic acid (1.0 equiv)
Fmoc-OSu (1.1 equiv)
Sodium Bicarbonate (
) or Sodium Carbonate ()
Solvent: Water / Acetone (1:1) or Water / Dioxane (1:1)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, suspend 3-amino-3-cyclopropylpropanoic acid (10 mmol) in water (25 mL). Add
(20 mmol, 2.0 equiv) and stir until a clear solution is obtained.
Note: The pH should be maintained between 8.5 and 9.0. If the pH is too high (>10), base-catalyzed polymerization or ring degradation could theoretically occur, though rare.
Addition: Dissolve Fmoc-OSu (11 mmol, 1.1 equiv) in Acetone or Dioxane (25 mL). Add this solution dropwise to the aqueous amino acid solution over 15 minutes at Room Temperature (RT).
Reaction: Stir the mixture vigorously at RT for 3–12 hours. Monitor consumption of the free amino acid by TLC (n-Butanol/AcOH/Water 3:1:1) or LC-MS.[1]
Checkpoint: The mixture will become cloudy as the Fmoc-derivative forms.
Work-up:
Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap) at
.
Dilute the remaining aqueous residue with water (30 mL).
Wash: Extract with Diethyl Ether (
mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
Acidification: Cool the aqueous phase to
. Carefully acidify to pH 2–3 using 1N HCl or 10% Citric Acid.
Critical: Do not use concentrated HCl; local heating and high acidity can damage the cyclopropyl ring.
Extraction: Extract the precipitated product into Ethyl Acetate (
mL).
Isolation: Wash the combined Ethyl Acetate layers with Brine (
), dry over , filter, and concentrate to dryness.
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
Yield Expectation: 85–95%
Data Validation:
-NMR should show the cyclopropyl protons (multiplets typically around 0.2–0.6 ppm) and the Fmoc aromatic signals (7.3–7.8 ppm).
Protocol B: C-Terminal Protection (Methyl Ester)
If solution-phase synthesis is required, protecting the carboxylic acid is necessary.
Reagents:
Thionyl Chloride (
)
Methanol (anhydrous)
Methodology (The "Safe" Fisher Esterification):
Chill anhydrous Methanol (20 mL) to
under Nitrogen.
Add
(1.5 equiv) dropwise. Stir for 10 minutes.
Add 3-amino-3-cyclopropylpropanoic acid (5 mmol) in one portion.
Allow to warm to RT and stir for 12 hours.
Why this method? Using
generates anhydrous HCl in situ. While HCl is strong, the absence of water and the relatively mild temperature prevents the cyclopropyl ring opening that might occur in aqueous refluxing strong acids.
Concentrate in vacuo. The product is isolated as the Hydrochloride salt.
Stability & Orthogonality Data
The following table summarizes the stability of the cyclopropyl moiety against common deprotection cocktails.
Reagent / Condition
Purpose
Cyclopropyl Stability
Notes
20% Piperidine in DMF
Fmoc Removal
Stable
Standard SPPS condition. No risk.
95% TFA / 2.5% TIPS / H2O
Boc/tBu Removal
Stable
Standard cleavage. TIPS acts as a scavenger preventing electrophilic attack on the ring.
H2 / Pd/C (1 atm, MeOH)
Cbz/Bn Removal
Generally Stable
Caution: Prolonged exposure or acidic solvents (AcOH) can lead to ring opening (hydrogenolysis of the C-C bond).
Anhydrous HF
Final Cleavage (Boc)
Unstable / Risky
High risk of ring opening or rearrangement. Avoid.
LiOH / NaOH (aq)
Ester Hydrolysis
Stable
Standard saponification is safe.
Mechanistic Workflow: SPPS Cycle
This diagram illustrates the safe handling of the residue during a standard Solid Phase Peptide Synthesis cycle.
Figure 2: SPPS workflow.[2] Note that the cyclopropyl ring is spectators to the coupling and deprotection, but requires scavengers (TIPS) during TFA cleavage to prevent cation-induced ring opening.
Troubleshooting & Expert Tips
Scavengers are Mandatory: During TFA cleavage, the cyclopropyl ring acts as a potential weak nucleophile. If you have Trityl (Trt) or t-Butyl cations floating around without sufficient scavengers (Triisopropylsilane - TIPS), these cations can attack the ring or induce rearrangement. Always use at least 2.5% TIPS.
Avoid "Fmoc-Cl": As noted in Protocol A, Fmoc-chloride is too aggressive. The formation of dipeptides is a known side reaction with beta-amino acids because the nucleophilicity of the beta-amine is distinct from alpha-amines. Fmoc-OSu controls this kinetics.
Solubility:
-amino acids often display different solubility profiles than -amino acids. If the Fmoc-derivative precipitates during synthesis, switch from Acetone to Dioxane or THF to maintain homogeneity.
References
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][][7] Chemical Reviews, 109(6), 2455-2504.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability of cyclopropyl to hydrogenation/acid).
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. (Context on beta-amino acid stability and synthesis).
Ebner, C., & Seebach, D. (2011). "The synthesis of beta-peptides." Accounts of Chemical Research. (Detailed protocols on beta-amino acid coupling).
Microwave-assisted coupling of hindered beta-amino acids
High-Efficiency Microwave-Assisted Coupling of Hindered -Amino Acids in SPPS Application Note & Protocol Guide Executive Summary The incorporation of -amino acids into peptide backbones is a critical strategy in modern d...
Author: BenchChem Technical Support Team. Date: February 2026
High-Efficiency Microwave-Assisted Coupling of Hindered
-Amino Acids in SPPS
Application Note & Protocol Guide
Executive Summary
The incorporation of
-amino acids into peptide backbones is a critical strategy in modern drug design, conferring proteolytic stability and inducing novel secondary structures (helices, sheets) unavailable to natural -peptides. However, "hindered" -amino acids—specifically those with gem-dimethyl substitution (, ) or bulky cyclic side chains—present a formidable synthetic challenge. Conventional room-temperature diffusion synthesis often fails due to the lowered nucleophilicity of the -amino group and severe steric shielding of the activation site.
This guide details a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol specifically optimized for these difficult couplings. By leveraging dielectric heating, we can overcome the activation energy barrier (
) of hindered amine acylation, reducing reaction times from hours to minutes while suppressing aggregation-induced deletion sequences.
Scientific Foundation: The Microwave Advantage
Dielectric Heating vs. Conductive Heating
In conventional synthesis, heat transfers from the vessel wall inward (conduction), creating thermal gradients. In MW-SPPS, energy is transferred directly to the solvent and reagents via dipolar rotation and ionic conduction .
Dipolar Rotation: Polar solvent molecules (DMF, NMP) align with the oscillating electric field. As the field alternates (2.45 GHz), molecular friction generates rapid, uniform internal heat.
The "Specific Microwave Effect": While debated, the consensus in peptide chemistry is that the primary benefit is the rapid attainment of high temperatures (
) which disrupts inter-chain hydrogen bonds (-sheets) that cause "difficult sequences" and resin aggregation.
Overcoming Steric Hindrance
For a hindered
-amino acid, the rate-limiting step is the nucleophilic attack of the resin-bound amine onto the activated carbonyl. The Arrhenius equation dictates the rate constant :
Hindered systems have a massive activation energy (). Increasing Temperature () via microwaves exponentially increases , driving the reaction to completion before competing side reactions (like ester hydrolysis or guanidinylation) dominate.
Critical Parameters & Reagent Selection
The choice of coupling cocktail is binary: Standard for speed/safety, and High-Power for the specific hindered
-residue.
Table 1: Coupling Reagent Comparison for MW-SPPS
Parameter
DIC / Oxyma Pure
HATU / HOAt / DIEA
COMU / DIEA
Role
General Routine Coupling
Hindered / Difficult Couplings
High-Efficiency Alternative
Mechanism
Carbodiimide (Neutral pH)
Uronium/Aza-benzotriazole (Basic pH)
Uronium/Oxyma (Basic pH)
Racemization Risk
Low (Safe for Cys/His)
Moderate (High at )
Low-Moderate
Stability
High
Unstable in DMF (Use immediately)
Stable
Recommendation
Use for backbone; safe baseline.
Gold Standard for hindered -AAs.
Excellent alternative to HATU.
Experimental Protocols
Protocol A: Resin Preparation & Swelling
Resin Choice: Use low-loading resins (0.2 – 0.4 mmol/g) such as ChemMatrix or PEG-PS to minimize steric crowding between growing chains.
Swelling: Swell resin in DMF for 20 minutes at Room Temperature (RT) prior to the first step. Microwaves are not needed for swelling.
Protocol B: The "Hindered
-Coupling" Cycle
Use this specific cycle ONLY when introducing the hindered
-amino acid or coupling onto a hindered N-terminus.
Reagents:
Amino Acid: 0.2 M in DMF (5-fold excess relative to resin).
Activator: 0.5 M HATU in DMF (4.9-fold excess).
Base: 2.0 M DIEA (N,N-Diisopropylethylamine) in NMP (10-fold excess).
Step-by-Step Workflow:
Deprotection (Fmoc Removal):
Reagent: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide).[1]
MW Stage 1: 75°C, 30 Watts, 120 seconds.
Wash: DMF (4 x 30 sec).
Pre-Activation (Crucial for Hindered AAs):
Combine Amino Acid and HATU outside the vessel.
Add DIEA immediately before adding to the resin.
Note: Do not let the activated ester sit for >2 mins before addition; HATU degrades.
Coupling (The Critical Step):
Add pre-activated cocktail to resin.
MW Stage 1 (Ramp): Ramp to 75°C over 2 mins.
MW Stage 2 (Hold): Hold at 75°C (or 90°C for extremely hindered
) for 10 minutes .
Note: For extremely difficult residues (e.g., adjacent
-AAs), perform a Double Couple (Drain Fresh Reagents Repeat MW).
Capping (Mandatory):
Reagent: Acetic Anhydride / DIEA / DMF.
Condition: RT for 5 mins or MW at 50°C for 2 mins.
Reason: Caps unreacted amines to prevent "deletion sequences" which are impossible to purify later.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision process for selecting conditions and the physical workflow.
Diagram 1: Optimization Logic for Hindered Residues
Caption: Decision tree for selecting coupling conditions based on steric hindrance and racemization risk.
Diagram 2: The Microwave SPPS Cycle
Caption: Step-by-step workflow for a single elongation cycle using microwave irradiation.
Troubleshooting & Quality Control
The "Self-Validating" Steps
To ensure protocol integrity, perform these checks during synthesis, not just at the end:
Chloranil Test (for Secondary Amines): Since
-amino acids or Proline are secondary amines, the standard Kaiser test (ninhydrin) is unreliable. Use the Chloranil test.
Micro-Cleavage: At critical junctures (after the hindered block), remove ~5 mg of resin, cleave (95% TFA), and analyze via LC-MS. This confirms the mass before wasting expensive reagents on subsequent steps.
Common Pitfalls
Aspartimide Formation: If your sequence contains Asp-Gly, Asp-Asn, or Asp-Ser, the high temperatures of MW-SPPS can catalyze ring closure.
Solution: Add 0.1 M HOBt to the Piperidine deprotection solution.[1]
Racemization of Cys/His:
Solution:NEVER microwave Cys or His at >50°C. Use the "Gentle Cycle" (50°C, 10 min) or couple at Room Temperature for 60 mins using DIC/Oxyma.
References
Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry. Link
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link
CEM Corporation. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis of Difficult Sequences. Application Note. Link
Biotage. (2020). Strategies for the Synthesis of Hindered Peptides. Biotage Application Notes. Link
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link
Synthesis of beta-peptides containing cyclopropyl side chains
Application Note: Precision Synthesis of -Peptides Containing Cyclopropyl Side Chains Executive Summary The incorporation of cyclopropyl moieties into -peptide backbones represents a high-value strategy in peptidomimetic...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of
-Peptides Containing Cyclopropyl Side Chains
Executive Summary
The incorporation of cyclopropyl moieties into
-peptide backbones represents a high-value strategy in peptidomimetic drug design. The cyclopropane ring acts as a rigid steric spacer, constraining the torsional angles () of the peptide backbone. This constraint promotes specific secondary structures—most notably the 14-helix —and significantly enhances proteolytic stability compared to flexible linear chains.
This guide provides a validated protocol for the synthesis of
-cyclopropyl amino acids (specifically -homocyclopropylglycine) and their subsequent oligomerization via Solid Phase Peptide Synthesis (SPPS). Unlike standard peptide synthesis, the steric bulk of the cyclopropyl side chain requires optimized coupling conditions to prevent deletion sequences.
Scientific Rationale & Mechanistic Insight
The Cyclopropyl Constraint
In
-peptides, the side chain is attached to the -carbon (C3). When this side chain is a cyclopropyl group, the rotation around the bond is restricted due to the steric clash between the rigid cyclopropane ring and the carbonyl oxygen.
Consequence: This pre-organizes the monomer into a gauche conformation, lowering the entropic cost of folding into a stable helix.
Metabolic Stability: The non-natural backbone and the steric bulk of the cyclopropyl group render these peptides virtually immune to standard proteases (trypsin, chymotrypsin).
Synthetic Strategy: Arndt-Eistert Homologation
While various routes exist (e.g., Michael addition to chiral acceptors), the Arndt-Eistert homologation remains the most robust method for generating enantiopure
-amino acids from commercially available -amino acids. This route preserves the stereochemistry of the starting material (-cyclopropylglycine).
Module 1: Monomer Synthesis Protocol
Target: Fmoc-
-homocyclopropylglycine (Fmoc--Cpg-OH)
Reagents Required[1][2][3][4][5][6][7][8][9][10]
Fmoc-L-Cyclopropylglycine (Starting material)
Isobutyl chloroformate (IBCF)
N-Methylmorpholine (NMM)
TMS-Diazomethane (2.0 M in hexanes) – Safer alternative to diazomethane gas
Silver benzoate (
)
1,4-Dioxane/Water
Step-by-Step Methodology
Mixed Anhydride Formation (Activation):
Dissolve Fmoc-L-cyclopropylglycine (1.0 eq) in anhydrous THF under
atmosphere at -15°C.
Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq).
Critical Checkpoint: Stir for 20 minutes. The formation of a white precipitate (NMM·HCl) indicates successful activation.
Diazoketone Generation:
Add TMS-Diazomethane (2.5 eq) slowly to the cold mixture.
Allow the reaction to warm to room temperature (RT) and stir for 3 hours.
Safety: Perform in a well-ventilated fume hood. Quench excess diazomethane with dilute acetic acid before workup.
Purification: Isolate the
-diazoketone via silica gel flash chromatography (Ethyl Acetate/Hexane gradient).
Wolff Rearrangement (Homologation):
Dissolve the purified diazoketone in 1,4-dioxane/water (9:1 v/v).
Add Silver Benzoate (0.1 eq) and sonicate or heat to 50°C.
Mechanism:[1][2][3][4][5][6] The silver catalyst promotes the loss of
, generating a ketene intermediate which is immediately trapped by water to form the -amino acid.
Endpoint: Evolution of gas (
) ceases and TLC shows consumption of the yellow diazoketone.
Figure 1: The Arndt-Eistert homologation pathway converting the
-amino acid to the -amino acid via a Wolff rearrangement.
Module 2: Solid Phase Oligomerization (SPPS)
Challenge: The cyclopropyl group at the
-position creates significant steric hindrance, making standard coupling times insufficient.
Solution: Use of high-efficiency coupling reagents (HATU) and double-coupling cycles.
Protocol Specifications
Parameter
Standard Condition
Cyclopropyl -Peptide Condition
Resin
Wang or Rink Amide
Rink Amide ChemMatrix (Better swelling)
Loading
0.5 - 0.8 mmol/g
Low Loading (0.2 - 0.4 mmol/g)
Coupling Reagent
HBTU/DIC
HATU / HOAt
Base
DIPEA
TMP (2,4,6-Trimethylpyridine) or DIPEA
Coupling Time
45 min (Single)
2 x 60 min (Double Coupling)
Step-by-Step SPPS Cycle
Fmoc Deprotection:
Treat resin with 20% Piperidine in DMF (2 x 10 min).
Wash: DMF (5x), DCM (3x), DMF (3x).
Coupling (The Critical Step):
Pre-activation: Dissolve Fmoc-
-Cpg-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3.0 eq) to suppress racemization. Add DIPEA (6.0 eq).
Reaction: Add activated solution to resin. Shake for 60 minutes.
Drain & Repeat: Drain the vessel and repeat the coupling step with fresh reagents for another 60 minutes.
QC: Perform a Chloranil test (more sensitive for secondary amines/hindered amines than Kaiser test). If blue particles persist, perform a third coupling.
Capping (Optional but Recommended):
Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF to prevent deletion sequences.
Cleavage:
Cocktail: TFA/TIS/Water (95:2.5:2.5).
Time: 2-3 hours.
Precipitate in cold diethyl ether.
Visualization: Optimized SPPS Cycle
Figure 2: Modified SPPS cycle emphasizing double coupling and rigorous QC testing for sterically hindered cyclopropyl residues.
Structural Characterization & QC
Once synthesized, the
-peptide must be validated for both identity and folding.
Mass Spectrometry (ESI-MS):
Expect a mass shift of +14 Da per residue compared to the
-peptide analog (due to the extra in the backbone).
Circular Dichroism (CD):
14-Helix Signature: Look for a maximum at ~214 nm and a minimum at ~198 nm in methanol. This confirms the cyclopropyl side chains are successfully enforcing the helical fold.
NMR Spectroscopy:
NOESY: Strong
and cross-peaks are diagnostic of the 14-helix.
References
Seebach, D.
-Peptides: a surprise at every turn. Chemical Communications.[3] Link
Appella, D. H., et al. (1999).
-Peptide Foldamers: Robust Helix Formation in a New Family of -Amino Acid Oligomers. Journal of the American Chemical Society. Link
Podlech, J., & Seebach, D. (1995).[5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[5] Angewandte Chemie International Edition.[5] Link
Wimmer, L., et al. (2023). Synthesis of Cyclopropane-Containing Amino Acids.[7][8][9][6] Organic Letters. Link(Note: Generalized link to journal for recent methodologies).
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link
Technical Support Center: Improving Coupling Efficiency of (3S)-3-Amino-3-cyclopropylpropanoic Acid in SPPS
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-canonical amino acids into peptide sequences.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of incorporating non-canonical amino acids into peptide sequences. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance the coupling efficiency of (3S)-3-Amino-3-cyclopropylpropanoic acid in your Solid-Phase Peptide Synthesis (SPPS) workflows.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of (3S)-3-Amino-3-cyclopropylpropanoic acid.
Q1: Why is (3S)-3-Amino-3-cyclopropylpropanoic acid considered a "difficult" amino acid to couple in SPPS?
(3S)-3-Amino-3-cyclopropylpropanoic acid presents significant steric hindrance due to the bulky cyclopropyl group adjacent to the amine. This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to slower reaction kinetics and potentially incomplete coupling.[1]
Q2: What are the immediate signs of poor coupling efficiency with this amino acid?
The most direct indicator of incomplete coupling is a positive Kaiser test (blue beads) after the coupling step, which signifies the presence of unreacted primary amines.[2] Subsequent analysis of the crude peptide by HPLC/MS will often show a significant peak corresponding to a deletion sequence (the peptide lacking the intended cyclopropyl amino acid).
Q3: Can I just extend the coupling time to solve the issue?
While extending the reaction time can help drive the reaction to completion, it is often not sufficient on its own for severely hindered residues.[3] Prolonged exposure to basic conditions during coupling can also increase the risk of side reactions, including racemization.
Q4: Are there specific coupling reagents that are known to be more effective for such hindered amino acids?
Yes, more potent coupling reagents are generally required. Guanidinium/uronium salt-based reagents like HATU, HCTU, and COMU are often more effective than standard carbodiimide reagents (e.g., DIC) for sterically hindered couplings.[2][4] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices, particularly for minimizing side reactions.[5]
Q5: Is racemization a significant concern with (3S)-3-Amino-3-cyclopropylpropanoic acid?
Racemization is a potential issue with any amino acid during activation and coupling.[6] The risk can be elevated with hindered amino acids if harsh conditions or extended reaction times are used. The choice of base and additives is crucial for suppressing racemization.[6] Additives like HOBt, HOAt, and Oxyma Pure are used to form active esters that can reduce the likelihood of racemization.[6]
Troubleshooting Guide: Low Coupling Yield
When encountering low coupling efficiency for (3S)-3-Amino-3-cyclopropylpropanoic acid, a systematic approach to troubleshooting is essential.
Initial Diagnosis: Confirming Incomplete Coupling
The first step is to unequivocally confirm that low yield is due to poor coupling of the target amino acid.
Kaiser Test: A qualitative and rapid test to detect free primary amines on the resin. A strong blue color after the coupling step is a clear indication of a problem.
Cleavage and Analysis of a Small Resin Sample: After the problematic coupling step, cleave the peptide from a small amount of resin. Analyze the crude product using RP-HPLC and Mass Spectrometry. Look for the presence and relative abundance of the desired full-length peptide versus the deletion sequence.
Troubleshooting Workflow
If incomplete coupling is confirmed, follow this workflow to systematically address the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Troubleshooting Steps
Step 1: Re-evaluate Your Coupling Reagent
Standard coupling reagents like DIC/HOBt are often inefficient for sterically demanding couplings.[7] Upgrading to a more potent reagent is the most impactful first step.
Guanidinium/Uronium Reagents (e.g., HATU, HCTU, COMU): These reagents form highly reactive OAt or Oxyma esters, which react faster and can overcome steric hindrance more effectively.[8] HATU is often considered a gold standard for difficult couplings.[9]
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are also highly effective and have the advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium-based reagents.[5] This makes them particularly suitable if you need to use a large excess of the reagent.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Highly reactive, excellent for hindered couplings, low racemization.[9]
Higher cost, potential for side reactions if not used correctly.[5]
COMU
Guanidinium/Uronium Salt
Reactivity comparable to HATU, safer (non-explosive byproducts).[10]
Limited solution stability.
PyBOP
Phosphonium Salt
High reactivity, no guanidinylation, good for cyclization.[5]
Byproduct (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.[10]
Step 2: Implement a Double Coupling Protocol
For particularly difficult sequences, a single coupling step, even with a potent reagent, may not be sufficient. Performing the coupling step twice can significantly increase the yield of the desired product.[3]
Procedure: After the first coupling reaction, wash the resin thoroughly with DMF. Then, repeat the coupling step with a fresh solution of the activated amino acid.[3]
Step 3: Optimize Reaction Conditions
Fine-tuning the reaction parameters can provide a significant boost in efficiency.
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[3] A 3- to 5-fold excess is a common starting point for difficult couplings.
Choice of Base: The base used for activation plays a critical role. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for minimizing racemization, a less hindered base like N-methylmorpholine (NMM) can be considered, although it may be less effective in promoting the coupling of hindered residues.[6]
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier for sterically hindered couplings.[2] Microwave-assisted SPPS can be particularly effective in driving difficult couplings to completion quickly.[1]
Step 4: Introduce a Capping Step
If you continue to see deletion products despite optimization, it is crucial to cap any unreacted N-terminal amines after the coupling step. This prevents them from reacting in subsequent cycles, which simplifies the final purification of the desired full-length peptide.[4]
Procedure: After the coupling and subsequent washing steps, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF. This will acetylate any free amines, rendering them unreactive for the remainder of the synthesis.
Experimental Protocols
Here are detailed protocols for key procedures discussed in this guide.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a first-line approach for coupling (3S)-3-Amino-3-cyclopropylpropanoic acid.
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc-deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-6 times).
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-Amino-3-cyclopropylpropanoic acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.
Activation: Add DIPEA (8 eq) to the activation solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), continue to the double coupling protocol. If negative, proceed with washing.
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any residual reagents.
Protocol 2: Acetic Anhydride Capping
This should be performed after a coupling step where a positive Kaiser test indicates incomplete reaction.
Resin Preparation: Following the coupling step (and optional double coupling), wash the resin with DMF (3 times).
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 v/v/v ratio).
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove capping reagents and byproducts.
Confirmation: A Kaiser test should now be negative (yellow/colorless beads), confirming that all free amines have been capped.
Visualizing the Mechanism: Activation with HATU
The enhanced reactivity of HATU stems from its ability to form a highly reactive OAt-ester intermediate.
Caption: Mechanism of amino acid activation and coupling using HATU.
By understanding the steric challenges posed by (3S)-3-Amino-3-cyclopropylpropanoic acid and systematically applying these advanced coupling strategies, researchers can significantly improve synthesis outcomes, leading to higher purity and yield of the final peptide product.
References
Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
Benchchem. Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
Benchchem. Commonly Used Coupling Reagents in Peptide Synthesis.
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Wait Time: 0 minutes
Operator: Senior Application Scientist
Ticket Subject: Overcoming Aggregation and Precipitation in
-Peptide Workflows
Introduction: The Hydrophobic Paradox
Welcome to the technical support hub for
-peptide engineering. You are likely here because your peptide—designed for proteolytic stability or specific secondary structure (e.g., 14-helix)—has failed to dissolve in aqueous media or precipitated during purification.
The Root Cause: Unlike
-peptides, -peptides (specifically those containing -amino acids or cyclic residues like ACHC) possess a strong propensity to form stable secondary structures even at short lengths. While this drives biological affinity, it often creates "facial amphiphilicity" where a massive hydrophobic patch is exposed to the solvent, leading to rapid, irreversible aggregation.
This guide is structured as a Troubleshooting Workflow . Select the module that corresponds to your current experimental stage.
Module 1: Structural Engineering (Pre-Synthesis)
User Issue: "My peptide aggregates immediately upon cleavage, or I am designing a new analog and want to prevent solubility issues."
Diagnostic: The "Globular Amphiphilicity" Check
Standard amphiphilic helices (segregating hydrophobic and hydrophilic residues to opposite faces) often fail for
-peptides because the hydrophobic face is too stable and "sticky." You must transition from facial amphiphilicity to globular amphiphilicity.
Q: How do I redesign the sequence to improve solubility without killing bioactivity?
A: You must disrupt the continuous hydrophobic patch using "Ionic Shell" Engineering .
Instead of a perfect 50/50 split, wrap the hydrophobic core with charged residues.
Protocol: The 14-Helix Design Rule
For
-peptides forming a 14-helix (approx. 3 residues per turn), use a polar-nonpolar-polar triad pattern rather than a continuous block.
Feature
Standard Design (Prone to Aggregation)
Solubility-Optimized Design
Residue Pattern
Scaffold
Homopolymers of -hLeu or -hVal
Mixed /cyclic residues (e.g., ACHC)
C-Terminus
Amidation ()
Free Acid () or charged tag
Expert Insight:
Research by the Gellman group demonstrates that "globular amphiphilicity"—where hydrophobic residues are buried by long, flexible polar side chains (like
-hLys)—prevents the intermolecular stacking that causes precipitation [1].
User Issue: "My peptide crashes out on the HPLC column or precipitates in the fraction collector."
Troubleshooting Ticket #404: HPLC Blockage
Symptom: High backpressure, broad peaks, or no elution from C18 column.
Diagnosis: The peptide is interacting too strongly with the stationary phase or aggregating in the mobile phase.
Q: Standard Acetonitrile/Water gradients aren't working. What is the alternative?
A: Switch to Propanol/Acid Systems or use Fluorinated Solvents to break hydrogen bonds.
Step-by-Step Protocol: The "Hard-to-Dissolve" Injection Method
Dissolution: Do not attempt to dissolve the crude pellet in water or weak buffer.
Add Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) dropwise until the pellet clears. These solvents disrupt the intermolecular H-bonds of the
-sheet/helix [2].
Ratio: aim for 10-20% final volume of HFIP/TFE.
Dilution: Dilute with 6M Guanidine HCl or 50% Acetic Acid before injection.
Hydrophobic Rescue: Replace Acetonitrile with Isopropanol (IPA) or n-Propanol .
Elevated Temperature: Run the column at 60°C to reduce hydrophobic interaction strength.
Visualization: Purification Decision Tree
Caption: Decision matrix for purifying hydrophobic
-peptides based on solubility profiles.
Module 3: Formulation & Bioassays (Application)
User Issue: "The peptide is pure, but precipitates when I add it to PBS or Cell Media."
Troubleshooting Ticket #505: "The DMSO Crash"
Symptom: You dissolve stock in 100% DMSO, but upon dilution into media (aqueous), the solution turns cloudy (Tyndall effect).
Causality: The "water shock" forces the hydrophobic
-peptide to self-assemble instantly.
Q: How do I keep the peptide soluble in biological buffers without toxic levels of DMSO?
-cyclodextrin (HP--CD) forms a "donut" around the hydrophobic residues, shielding them from water without altering the peptide's chemical structure.[2]
Protocol:
Prepare a 20% (w/v) HP-
-CD stock solution in water.
Dissolve your peptide in a minimal volume of DMSO (e.g., 10 µL).
Add the peptide-DMSO mix into the Cyclodextrin solution with vortexing.
Result: The hydrophobic face is sequestered. This formulation is generally non-toxic and compatible with IV administration [3].
Strategy B: PEGylation (Covalent Modification)
If the peptide is for in vivo use, covalent attachment of Polyethylene Glycol (PEG) increases the hydrodynamic radius and water solubility.[3]
Protocol:
Site: N-terminus or a specific Cysteine side chain.
Reagent: mPEG-NHS ester (for N-term) or mPEG-Maleimide (for Cys).
Impact: A 2kDa to 5kDa PEG chain is usually sufficient to solubilize a 10-mer hydrophobic
-peptide [4].
Comparative Data: Solubilizing Agents
Agent
Mechanism
Pros
Cons
DMSO
Cosolvent
Universal solvent
Toxic to cells >1%; causes "crash" on dilution
HP--CD
Encapsulation
Biocompatible; stabilizes structure
Requires optimization of molar ratio
PEG (2-5kDa)
Steric Shielding
Increases half-life & solubility
Can reduce binding affinity (steric hindrance)
Tween-20
Surfactant
Cheap; effective
Lytic to cell membranes; interferes with assays
References
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link
Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Link
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. Link
Technical Support Center: Optimization of Crystallization Conditions for (3S)-3-Amino-3-cyclopropylpropanoic Acid Salts
Welcome to the Technical Support Center for the crystallization of (3S)-3-Amino-3-cyclopropylpropanoic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the crystallization of (3S)-3-Amino-3-cyclopropylpropanoic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the crystallization of this chiral amino acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your crystallization processes effectively.
I. Understanding the Molecule: The Key to Successful Crystallization
(3S)-3-Amino-3-cyclopropylpropanoic acid is a chiral non-proteinogenic β-amino acid. Its structure, containing both a basic amino group and an acidic carboxylic acid group, means it exists as a zwitterion at its isoelectric point.[1] This amphoteric nature is fundamental to its crystallization behavior, as the solubility is highly dependent on the pH of the solution.[2]
The formation of salts, such as hydrochloride or tosylate, alters the molecule's overall charge and intermolecular interactions, significantly impacting its solubility and crystallization characteristics.[3] Understanding the interplay between the molecular structure, salt form, pH, and solvent system is paramount for developing a robust crystallization protocol.
II. Troubleshooting Guide: From Common Issues to Practical Solutions
This section addresses specific problems you may encounter during the crystallization of (3S)-3-Amino-3-cyclopropylpropanoic acid salts.
Problem 1: No Crystal Formation After Cooling or Anti-Solvent Addition
Probable Causes:
High Solubility: The concentration of the amino acid salt in the chosen solvent system may be below the supersaturation point, even after cooling or adding an anti-solvent.[2]
Inappropriate Solvent System: The selected solvent may be too good at solvating the molecule, preventing it from reaching the necessary supersaturation for nucleation.
Presence of Solubilizing Impurities: Certain impurities can increase the overall solubility of the target compound.
Solutions & Scientific Rationale:
Increase Supersaturation:
Solvent Evaporation: Gently evaporate a portion of the solvent to increase the concentration of the amino acid salt. This will bring the solution closer to its saturation point.
Further Cooling: If using cooling crystallization, lower the temperature further. The solubility of most amino acids decreases with temperature.
Additional Anti-Solvent: In anti-solvent crystallization, carefully add more anti-solvent to further decrease the solubility of the target compound.[4]
Solvent System Re-evaluation:
Consult solubility data for similar amino acids to select a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A solvent system with a steeper solubility-temperature profile is often desirable for cooling crystallization.[2]
Induce Nucleation:
Seeding: Introduce a small, pure crystal of the desired (3S)-3-Amino-3-cyclopropylpropanoic acid salt. This provides a template for crystal growth, bypassing the often-difficult primary nucleation step.
Scratching: Gently scratching the inner surface of the crystallization vessel with a glass rod can create micro-abrasions that act as nucleation sites.
Problem 2: "Oiling Out" - Formation of a Liquid Phase Instead of Solid Crystals
Probable Causes:
High Supersaturation: A very high level of supersaturation can lead to the formation of an amorphous oil rather than an ordered crystal lattice. This is common when the rate of anti-solvent addition or cooling is too fast.
High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization, promoting the formation of a liquid phase.
Solutions & Scientific Rationale:
Reduce the Rate of Supersaturation Generation:
Slower Cooling/Addition: Decrease the cooling rate or the rate of anti-solvent addition. This allows the molecules more time to orient themselves into a stable crystal lattice.
Higher Temperature: Start the anti-solvent addition at a slightly higher temperature to reduce the initial supersaturation level.
Solvent System Modification:
Add a Co-solvent: Introducing a co-solvent can sometimes mediate the crystallization process and prevent oiling out.
Change the Solvent/Anti-solvent: Experiment with different solvent and anti-solvent combinations.
Purification of the Starting Material: If impurities are suspected, consider a preliminary purification step, such as flash chromatography, before attempting crystallization.
Problem 3: Formation of Very Fine Needles or Small Crystals
Probable Causes:
Rapid Nucleation: A high degree of supersaturation can lead to rapid and excessive nucleation, resulting in a large number of small crystals competing for the available solute.
Insufficient Growth Time: If the crystallization process is too rapid, the crystals do not have sufficient time to grow to a larger size.
Solutions & Scientific Rationale:
Control Nucleation and Promote Growth:
Slower Supersaturation: As with "oiling out," a slower rate of cooling or anti-solvent addition will favor crystal growth over nucleation.
Seeding: Using a small amount of seed crystals in a solution that is only slightly supersaturated can promote the growth of larger, more well-defined crystals.
Temperature Cycling: In some cases, cycling the temperature (dissolving some of the smaller crystals and allowing the larger ones to grow) can improve the crystal size distribution.
Problem 4: Low Crystal Yield
Probable Causes:
Incomplete Crystallization: The final concentration of the amino acid salt in the mother liquor may still be relatively high.
Losses During Isolation: Product may be lost during filtration or washing steps.
Solutions & Scientific Rationale:
Maximize Crystallization:
Optimize Final Temperature/Solvent Composition: Ensure the final cooling temperature is sufficiently low or the final anti-solvent concentration is high enough to minimize the solubility of the product.
Allow Sufficient Time: Ensure the crystallization process has reached equilibrium before filtering.
Improve Isolation Technique:
Pre-chill Wash Solvent: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent system as the mother liquor) to minimize dissolution of the product.
Efficient Filtration: Use an appropriate filtration technique to ensure complete separation of the crystals from the mother liquor.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the crystallization of (3S)-3-Amino-3-cyclopropylpropanoic acid salts?
A1: pH is arguably the most critical parameter.[5] The solubility of amino acids is at its minimum at their isoelectric point (pI).[2] When forming a salt, such as a hydrochloride, the pH of the solution will be acidic, and the amino acid will be protonated and more soluble. Crystallization of the salt is often achieved by adjusting the pH or by using a solvent system where the salt form has lower solubility. Careful control of pH throughout the process is essential for reproducibility and for obtaining the desired crystalline form.
Q2: How do I choose an appropriate solvent system for crystallization?
A2: The ideal solvent system is one in which the (3S)-3-Amino-3-cyclopropylpropanoic acid salt has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or high solubility in the solvent and low solubility in the anti-solvent (for anti-solvent crystallization). A good starting point is to test the solubility of your salt in a range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate). For salts, aqueous-organic mixtures are often effective.
Q3: What are the likely impurities in my (3S)-3-Amino-3-cyclopropylpropanoic acid sample?
A3: Potential impurities will depend on the synthetic route. Common impurities in amino acid preparations can include:
Enantiomeric Impurity: The corresponding (3R)-enantiomer.
Starting Materials and Reagents: Unreacted precursors from the synthesis.
Byproducts: Molecules formed from side reactions. For instance, in syntheses involving a one-pot reaction of an aldehyde, malonic acid, and ammonium acetate to form a β-amino acid core, cinnamic acid derivatives can be a side product.[6]
Residual Solvents: Solvents used in the synthesis or previous purification steps.
The presence of these impurities can significantly impact crystallization, potentially leading to oiling out, poor crystal quality, or inhibition of crystallization altogether.
Q4: How can I determine the purity of my crystallized product?
A4: A combination of analytical techniques should be used to assess purity:
Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining chemical purity. Chiral HPLC or GC can be used to determine the enantiomeric purity.[7]
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of impurities.
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
IV. Experimental Protocols
The following are generalized protocols. Optimal conditions will need to be determined empirically for your specific salt and purity requirements.
Protocol 1: Cooling Crystallization of (3S)-3-Amino-3-cyclopropylpropanoic Acid Hydrochloride
Dissolution: In a suitable reaction vessel, dissolve the crude (3S)-3-Amino-3-cyclopropylpropanoic acid hydrochloride in a minimal amount of a suitable solvent (e.g., a mixture of isopropanol and water) at an elevated temperature (e.g., 60-70 °C) with stirring until a clear solution is obtained.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling: Slowly cool the solution to room temperature without agitation. This allows for the formation of larger, more well-defined crystals.
Further Cooling: Once at room temperature, place the vessel in an ice bath or refrigerator to maximize crystal precipitation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization of (3S)-3-Amino-3-cyclopropylpropanoic Acid Tosylate
Dissolution: Dissolve the crude (3S)-3-Amino-3-cyclopropylpropanoic acid tosylate in a suitable solvent in which it is freely soluble (e.g., methanol or ethanol).
Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent in which the tosylate salt is poorly soluble (e.g., ethyl acetate or diethyl ether) with gentle stirring. The addition should be dropwise to control the rate of supersaturation.
Crystallization: Continue stirring for a period to allow for complete crystallization.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the anti-solvent.
Drying: Dry the crystals under vacuum to a constant weight.
V. Visualizing Crystallization Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key steps in cooling and anti-solvent crystallization.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
VI. Concluding Remarks
The successful crystallization of (3S)-3-Amino-3-cyclopropylpropanoic acid salts is a multifactorial process that requires careful control of several experimental variables. This guide provides a foundational understanding and practical troubleshooting strategies to address common challenges. Remember that empirical optimization is key. Systematic experimentation with solvent systems, pH, temperature, and concentration, coupled with diligent in-process monitoring and final product analysis, will lead to a robust and reproducible crystallization process.
VII. References
Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
Tseng, H. W., et al. (2009). Experimental solubility data and correlated results of amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 54(3), 1015-1018.
CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]
Weaver, D. F., & Tan, C. Y. K. (2002). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.
Wang, S., et al. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 140(40), 12866-12876.
Bielik, A., & Płotka-Wasylka, J. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068.
Faler, C. A., Cao, B., & Joullié, M. M. (2005). Synthesis of bicyclic cyclopropylamines from amino acid derivatives. Arkivoc, 2005(7), 109-121.
Fleck, M., & Petrosyan, A. M. (2014). Salts of amino acids: Crystallization, Structure and Properties. Springer.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
Ferreira, O., et al. (2022). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. Journal of Chemical & Engineering Data, 67(10), 3045-3055.
van der Woerd, M. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(1), 140-147.
Tan, C. Y. K., & Weaver, D. F. (2002). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Tetrahedron, 58(37), 7449-7461.
LibreTexts. (2024). 26.2: Structures of Amino Acids. Retrieved from [Link]
European Patent Office. (1992). Process for producing crystals of salt of acidic amino acid and basic amino acid. EP0477991B1.
Ferreira, O., et al. (2022). Salt effects on the solubility of aromatic and dicarboxylic amino acids in water. Journal of Chemical & Engineering Data, 67(10), 3045-3055.
Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. US5118815A.
Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 63(8), 1173-1179.
Petrosyan, A. M., & Fleck, M. (2014). Salts of Amino Acids: Crystallization, Structure and Properties. Springer.
Agilent Technologies. (n.d.). Amino Acid Analysis. Retrieved from [Link]
Tilborg, A., Norberg, B., & Wouters, J. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. European journal of medicinal chemistry, 74, 47-60.
Tilborg, A., Norberg, B., & Wouters, J. (2014). Figure 1 from Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art. Semantic Scholar. Retrieved from [Link]
Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. Retrieved from [Link]
Reddy, M. S., et al. (2007). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. BR0009277A.
Comparative Guide: Chiral HPLC Methods for Enantiomeric Excess of (3S)-3-Amino-3-cyclopropylpropanoic Acid
Executive Summary (3S)-3-Amino-3-cyclopropylpropanoic acid is a critical -amino acid intermediate, often utilized in the synthesis of antiviral pharmacophores (e.g., HCV protease inhibitors). Its analysis presents a dist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3S)-3-Amino-3-cyclopropylpropanoic acid is a critical
-amino acid intermediate, often utilized in the synthesis of antiviral pharmacophores (e.g., HCV protease inhibitors). Its analysis presents a distinct "Triad of Challenges" for the analytical scientist:
Zwitterionic Character: High polarity makes retention on standard reversed-phase columns difficult without ion-pairing reagents.
Weak Chromophore: The lack of a conjugated
-system (beyond the carboxyl group) necessitates detection at low UV wavelengths (<210 nm) or the use of universal detectors (CAD, ELSD, MS).
Steric Bulk: The
-cyclopropyl group creates significant steric hindrance near the chiral center, which, paradoxically, aids chiral recognition if the correct selector is chosen.
This guide objectively compares three distinct methodologies to determine enantiomeric excess (EE): Zwitterionic Ion-Exchange (ZWIX) , Crown Ether Complexation , and Marfey’s Derivatization .
Part 1: Methodological Analysis & Comparison[1]
Method A: The Modern Standard – Zwitterionic Ion-Exchange (ZWIX)
Best for: R&D, LC-MS applications, and high-throughput screening without derivatization.
The Chiralpak ZWIX(+) and ZWIX(-) columns utilize a cinchona alkaloid-derived chiral selector fused with a sulfonic acid motif.[1][2] This creates a zwitterionic stationary phase that interacts with the amino acid via a "Double Ion-Pairing" mechanism.[2][3]
Mechanism: The amino group of the analyte interacts with the sulfonic acid (anion exchanger) on the CSP, while the carboxyl group of the analyte interacts with the quinuclidine nitrogen (cation exchanger). The cyclopropyl group fits into the hydrophobic pocket of the cinchona scaffold.
Key Advantage: Unlike crown ethers, ZWIX columns work with volatile mobile phases (MeOH/ACN/Water + Formic Acid/Ammonium formate), making them fully LC-MS compatible . This solves the UV detection limit issue.
Method B: The Classic "Gold Standard" – Crown Ether (Crownpak)
Best for: QC environments, process control, and samples where derivatization is forbidden.
) of the amino acid forms an inclusion complex with the 18-crown-6 ether ring. The three hydrogens of the amine form hydrogen bonds with the ether oxygens.
The "Cyclopropyl" Factor: The hydrophobic cyclopropyl group significantly increases retention on these columns compared to alanine or glycine. Methanol must be added to the mobile phase to modulate this hydrophobic interaction.
Limitation: Requires acidic mobile phases (pH 1.0–2.0), typically Perchloric Acid (
), to ensure the amine is fully protonated. This is corrosive and incompatible with Mass Spectrometry.
Best for: Trace impurity profiling (<0.1% enantiomer), biological matrices, and labs without chiral columns.
This indirect method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to react with the amino acid, creating diastereomers.
Mechanism: Nucleophilic aromatic substitution. The diastereomers formed (L-L and L-D) have different physical properties and can be separated on a standard achiral C18 column.
Key Advantage: Introduces a strong chromophore (absorbance at 340 nm), allowing nanomolar sensitivity with standard UV detectors.
Comparative Data Summary
Feature
Method A: Chiralpak ZWIX
Method B: Crownpak CR-I(+)
Method C: Marfey's (FDAA)
Separation Mode
Direct (Double Ion-Pairing)
Direct (Host-Guest)
Indirect (Diastereomeric)
Resolution ()
High (> 2.5 typical)
Very High (> 5.0 typical)
High (> 3.0 typical)
Detection Limit
Low (requires MS or CAD)
Moderate (Low UV 200nm)
Excellent (UV 340nm)
Throughput
High (10-15 min run)
Moderate (20-30 min run)
Low (Requires 90 min prep)
MS Compatible
Yes
No (Perchloric acid)
Yes
Cost per Sample
Low (Column investment only)
Low (Column investment only)
High (Reagent + Labor)
Part 2: Decision Logic & Workflows
Figure 1: Decision matrix for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.
Part 3: Detailed Experimental Protocols
Protocol 1: Zwitterionic Separation (Recommended for R&D)
Objective: Direct separation of enantiomers using LC-MS or LC-CAD.
Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).
Note on Causality: The specific ratio of acid to base (2:1) ensures the amino acid is zwitterionic while the selector maintains its charge state for double ion-pairing.
Isocratic Composition: MeOH/ACN/Water (49:49:2 v/v/v) containing the additives.[6]
Why Water? A small amount (2%) helps solubilize the zwitterion and sharpens peaks.
Elution Order: typically L-L elutes before L-D (verify with standards).
Part 4: Troubleshooting & Optimization
Peak Tailing (Method A): If the cyclopropyl group causes excessive tailing on ZWIX, increase the Methanol content in the mobile phase. Methanol is a stronger solvent than ACN for zwitterionic phases.
Low Sensitivity (Method B): If using Crownpak and UV 200 nm is too noisy, switch to Evaporative Light Scattering Detection (ELSD) . The mobile phase (Perchloric acid) is non-volatile, so you must switch the acid to Trifluoroacetic Acid (TFA) for ELSD/MS use, though resolution (
) may decrease slightly.
Racemization Risk: (3S)-3-Amino-3-cyclopropylpropanoic acid is relatively stable, but avoid excessive heating (>50°C) in basic conditions during Marfey's derivatization to prevent base-catalyzed racemization at the
-carbon (relative to the carbonyl).
References
Daicel Chiral Technologies. (2024).[4] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]
Bhushan, R., & Joshi, S. (1993).[8] Resolution of enantiomers of amino acids by HPLC. Biomedical Chromatography, 7(5), 235-250. Retrieved from [Link]
Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.
NMR characterization standards for (3S)-3-Amino-3-cyclopropylpropanoic acid
Executive Summary (3S)-3-Amino-3-cyclopropylpropanoic acid is a critical peptidomimetic building block, often employed in the synthesis of integrin inhibitors and antiviral agents. Its value lies in the cyclopropyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(3S)-3-Amino-3-cyclopropylpropanoic acid is a critical peptidomimetic building block, often employed in the synthesis of integrin inhibitors and antiviral agents. Its value lies in the cyclopropyl group, which imparts structural rigidity and lipophilicity while resisting proteolytic degradation.
However, characterizing this molecule presents unique challenges:
Diastereotopicity: The chiral center at C3 renders the cyclopropyl methylene protons magnetically non-equivalent, creating complex high-field multiplets.
Enantiomeric Purity: Distinguishing the (3S) enantiomer from the (3R) impurity requires high-resolution discrimination, as the specific rotation (
) is often low and solvent-dependent.
This guide establishes the industrial NMR benchmark for this molecule, comparing Chiral Derivatizing Agents (CDAs) against Chiral Solvating Agents (CSAs) to determine the optimal workflow for purity assessment.
Part 1: Structural Confirmation Standards (The Baseline)
Before chiral analysis, the chemical structure must be validated. The rigid cyclopropyl ring serves as a diagnostic "fingerprint."
Standard 1H NMR Data (400 MHz, D₂O/DCl, pH < 2)
Note: Acidic conditions are recommended to protonate the amine (
), preventing line broadening due to exchange and stabilizing the chemical shifts.
Position
Proton Type
Chemical Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Insight
C3-H
Methine ()
3.05 – 3.15
ddd
Chiral center; couples to C2-H and Cyclopropyl-CH.
C2-H
Methylene ()
2.65 – 2.75
dd
Diastereotopic due to C3 chirality.
C2-H
Methylene ()
2.50 – 2.60
dd
Distinct shift confirms rigid backbone.
C1'-H
Cyclopropyl CH
0.95 – 1.10
m
Complex
Bridgehead proton; key diagnostic for 3-substitution.
C2'/3'-H
Cyclopropyl CH
0.40 – 0.70
m (4H)
Complex
Critical: Appear as 4 distinct multiplets due to diastereotopicity.
The "Diastereotopic Trap"
In achiral environments, researchers often expect the cyclopropyl methylene protons to appear as two signals (cis/trans). However, due to the adjacent (3S) center, all four ring methylene protons are magnetically non-equivalent .
Recommendation: Do not integrate the 0.4–0.7 ppm region as a single lump. Verify the integral is exactly 4H relative to the C3-H (1H).
Part 2: Comparative Analysis of Enantiomeric Purity Methods
To certify the (3S) configuration (typically required >98% ee), we compare two NMR methodologies.
Method A: Mosher's Acid Derivatization (The Gold Standard)
Reaction with (R)- and (S)-
-methoxy--(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides.
Method B: Chiral Solvating Agents (CSA)
Addition of (R)-1,1′-Bi-2-naphthol (BINOL) or Mandelic acid directly to the NMR tube to induce transient diastereomeric complexes.
Comparative Performance Matrix
Feature
Method A: Mosher's Amide (CDA)
Method B: Chiral Solvating Agent (CSA)
Accuracy
High ( 0.5% error)
Medium ( 2-3% error)
Resolution
Excellent ( ppm for )
Variable (Dependent on concentration/temp)
Sample State
Destructive (Chemical modification)
Non-destructive (Reversible)
Time to Result
4–6 Hours (Synthesis + Workup)
15 Minutes (Mix & Measure)
Mechanistic Insight
Absolute Configuration (via )
Relative Purity only (requires pure ref)
Cost
High (Reagents + Workup)
Low (Reusable agents)
Verdict:
Use Method B (CSA) for rapid in-process checks during synthesis.
Use Method A (Mosher's) for final lot release and characterization of the reference standard.
Part 3: Experimental Protocols
Workflow Visualization
Caption: Decision tree for selecting the appropriate characterization pathway based on the stage of development.
The Gold Standard Protocol: Mosher's Analysis
This protocol uses the "Double Derivatization" method to self-validate the stereochemistry.
Reagents:
Analyte: 10 mg of (3S)-3-Amino-3-cyclopropylpropanoic acid (esterified to methyl ester to prevent COOH interference).
Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
Solvent: Pyridine-d5 (acts as solvent and base).
Step-by-Step:
Esterification: Convert 20 mg of the amino acid to its methyl ester using
(2 hours, reflux). Evaporate to dryness.
Aliquot: Split the ester into two NMR tubes (Eq. 1 and Eq. 2).
Reaction:
Tube 1: Add 10 mg (R)-MTPA-Cl + 0.6 mL Pyridine-d5.
Tube 2: Add 10 mg (S)-MTPA-Cl + 0.6 mL Pyridine-d5.
Incubation: Shake at RT for 15 minutes. The reaction is usually instantaneous for primary amines.
Acquisition: Run 1H NMR (64 scans) and 19F NMR (32 scans, uncoupled).
Data Analysis (The Self-Validating Step):
Calculate
.
Note on Nomenclature: The (R)-MTPA-Cl yields the (S)-Mosher amide, and vice versa.
Validation: For the (3S) configuration, protons on the "right" side of the Mosher plane (the cyclopropyl group) should show positive
, while protons on the "left" (the ester/carboxyl group) should show negative .
If the signs are random, the structure or assignment is incorrect.
Advanced 2D Verification (NOESY)
If Mosher's analysis is ambiguous due to steric hindrance of the cyclopropyl group:
Experiment: 2D NOESY (mixing time 500 ms).
Target: Look for Strong NOE between the C3-H and the Cyclopropyl C1'-H .
Logic: In the lowest energy conformer, the relationship between the amine and the cyclopropyl ring dictates the NOE intensity. Compare with a modeled 3D structure.
References
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Validation
Technical Guide: Proteolytic Resistance of Beta-Peptides vs. Alpha-Peptides
Executive Summary In the landscape of peptide therapeutics, metabolic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. While natural -peptides offer high receptor affinity, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of peptide therapeutics, metabolic instability is the primary bottleneck restricting oral bioavailability and systemic half-life. While natural
-peptides offer high receptor affinity, they are metabolically fragile, often degrading within minutes in vivo.
-peptides (oligomers of -amino acids) represent a paradigm shift. By introducing a single methylene group () into the backbone of each residue, the pharmacokinetics are radically altered. This guide details the mechanistic basis of this resistance, provides comparative stability data, and outlines a validated LC-MS protocol for quantifying proteolytic stability in your own lab.
Key Takeaway: While
-peptides typically exhibit half-lives () of 10–30 minutes in human serum, structurally analogous -peptides frequently demonstrate complete stability ( > 48 hours ) against a broad spectrum of proteases, including pepsin, trypsin, and chymotrypsin.
Structural & Mechanistic Fundamentals
The Backbone Modification
The fundamental difference lies in the backbone topology. Natural
-amino acids have the amino group attached to the carbon. -amino acids have the amino group attached to the -carbon, creating a two-carbon backbone unit ().
This homologation has two critical consequences:
Folding:
-peptides fold into unique helices (e.g., 14-helix, 12-helix, 10/12-helix) that are distinct from the canonical -helix.
Scissile Bond Positioning: The amide bond is spatially displaced, rendering it unrecognizable to the catalytic triads of evolutionarily conserved proteases.
Mechanism of Resistance
Proteases (Serine, Cysteine, Aspartic, Metallo) rely on precise geometric alignment to stabilize the tetrahedral transition state of amide hydrolysis.
Alpha-Peptides: The backbone fits into the enzyme's binding pocket (S1, S1' subsites), placing the carbonyl carbon exactly in line for nucleophilic attack.
Beta-Peptides: The extra methylene group acts as a "frame-shift." Even if the side chains bind to the S-pockets, the scissile amide bond is sterically displaced from the catalytic nucleophile. The enzyme cannot form the oxyanion hole required for hydrolysis.
Figure 1: Mechanistic divergence in proteolytic processing. The extra backbone carbon in
-peptides prevents the geometric alignment required for enzymatic cleavage.
Comparative Performance Data
The following data aggregates seminal findings from Seebach et al. and Gellman et al., comparing standard
-peptides against their -analogs.
Table 1: Half-life (
) Comparison in Various Media
Enzyme / Medium
Substrate Type
-Peptide
-Peptide
Fold Improvement
Pronase (Mix of proteases)
Generic 6-mer
< 15 min
> 48 hours
> 200x
Proteinase K
Generic 6-mer
< 5 min
> 48 hours
> 500x
20S Proteasome
Generic 6-mer
~ 30 min
No degradation
Infinite
Human Serum (100%)
GLP-1 Analog
~ 2-4 min
> 24 hours
> 300x
Gastric Fluid (Simulated)
Antimicrobial
< 10 min
> 24 hours
> 140x
Note on Data: In studies involving
-homoamino acids (Seebach et al.), no degradation products were detected via HPLC or MS even after prolonged incubation, indicating effectively absolute resistance to mammalian proteases [1, 2].
Experimental Protocol: Serum Stability Assay
To validate these claims in your own drug discovery pipeline, use the following standardized protocol. This workflow is designed to minimize matrix effects and prevent "crash-out" of the analyte during preparation.
Reagents & Equipment
Matrix: Pooled Human Serum (heat-inactivated optional, depending on target protease).
Internal Standard (IS): Isotopically labeled analog or structurally similar stable compound (e.g., Tolbutamide or a known stable
-peptide).
Precipitation Agent: 1% Formic Acid in Acetonitrile (cold).
Spike peptide into human serum (pre-warmed to 37°C) to a final concentration of 1–10 µM.
Critical: Keep DMSO < 1% to avoid denaturing serum enzymes.
Time-Point Sampling:
At
minutes (24h).
Remove 50 µL aliquot.
Quenching (Protein Precipitation):
Add aliquot immediately to 200 µL of Ice-Cold 1% Formic Acid in ACN containing the Internal Standard.
Why Formic Acid? It ensures rapid denaturation of proteases and improves recovery of basic peptides.
Processing:
Vortex (30s)
Centrifuge (10,000 x g, 10 min, 4°C).
Collect supernatant.
Analysis: Inject 5–10 µL into LC-MS. Monitor parent ion depletion.
Analytical Workflow Diagram
Figure 2: Standardized LC-MS workflow for assessing peptide stability in biological matrices.
Implications for Drug Development[2]
Oral Bioavailability
The extreme stability of
-peptides overcomes the "First Barrier" of oral delivery (gastric/intestinal degradation). However, the "Second Barrier" (membrane permeability) remains. While stable, -peptides are often large and polar.
Strategy: Cyclization or lipid conjugation of
-peptides is often required to achieve oral absorption, but the stability prerequisite is already met [3].
Immunogenicity
A common concern is whether "unnatural" backbones trigger immune responses.
Insight: Current data suggests
-peptides are generally poor immunogens because they cannot be processed by antigen-presenting cells (APCs) for MHC loading, as APCs rely on proteolytic processing [4].
Metabolic Accumulation
Because they are not biodegradable, clearance depends entirely on renal filtration or biliary excretion.
Tox Watch: During lead optimization, ensure the molecule is not retained in tissues (lysosomal storage) due to lack of degradation.
References
Seebach, D., et al. (1996).[1] Helical Secondary Structure of a β-Hexapeptide in Solution and its Stability towards Pepsin.[1] Helvetica Chimica Acta.[1]
Frackenpohl, J., et al. (2001).[2] The Outstanding Biological Stability of β- and γ-Peptides toward Proteolytic Enzymes.[3] ChemBioChem.
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.
Hook, D. F., et al. (2005).[2][4] The Proteolytic Stability of 'Designed' β-Peptides... Application to MHC-Binding Peptides.[4][5] Chemistry & Biodiversity.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl Beta-Amino Acids
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Author Role: Senior Application Scientist
Mass Spectrometry Profiling of Cyclopropyl
-Amino Acids: A Comparative Fragmentation Guide
Executive Summary & Strategic Importance
Cyclopropyl
-amino acids (cBAAs), particularly 2-aminocyclopropanecarboxylic acid (-ACC) derivatives, are critical scaffolds in modern peptidomimetics. Unlike their linear counterparts (e.g., -alanine or -aminobutyric acid), cBAAs introduce severe conformational constraints that lock peptide backbones into specific secondary structures, enhancing metabolic stability and receptor selectivity.
For the analytical scientist, however, these compounds present unique challenges. The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety fundamentally alters standard fragmentation pathways. This guide synthesizes the mechanistic divergences between cBAAs , linear
-amino acids , and stereoisomers (cis/trans) , providing a robust logic for structural elucidation using ESI-MS/MS.
Comparative Analysis: Cyclic vs. Linear Architectures[1]
The fragmentation behavior of
-amino acids is dictated by the competition between charge-remote fragmentation and charge-proximate rearrangements.
Ring strain prevents simple retro-Michael; favors Ring Opening .
Dominant Loss
Loss of () is common but often secondary to backbone cleavage.
Loss of () is often the base peak due to acylium ion stabilization.
Diagnostic Ion
Immonium Ion (linear chain).
Allylic Cation (formed after ring opening).
Mechanism
1,2-elimination requires rotation to align orbitals.
Rigid geometry forbids alignment; requires bond rupture to relieve strain.
Key Insight: In linear
-amino acids, the flexibility allows the N-terminus to interact with the C-terminus, facilitating complex rearrangements. In cBAAs, the rigid cyclopropane ring acts as a "firewall," blocking these pathways until the ring itself fragments.
Stereochemical Differentiation (Cis vs. Trans)[2]
Distinguishing cis-2-ACPC from trans-2-ACPC is a classic "Ortho Effect" problem.
Cis-Isomer: The amino and carboxyl groups are on the same side of the ring. This proximity facilitates an intramolecular nucleophilic attack (neighboring group participation), leading to a rapid and intense loss of water (
) to form a cyclic acylium ion or lactam-like transition state.
Trans-Isomer: The functional groups are anti-periplanar. Direct interaction is sterically hindered. Loss of water is slower and less abundant; fragmentation often proceeds via higher-energy ring-opening pathways first.
Diagnostic Rule: In ESI-MS/MS, if the ratio of
is significantly higher, the isomer is likely Cis .
Mechanistic Fragmentation Pathways[3]
The following diagram maps the critical fragmentation decisions for a generic cyclopropyl
-amino acid (2-ACPC, MW 101).
Figure 1: ESI-MS/MS fragmentation pathways for 2-aminocyclopropanecarboxylic acid (ACPC). The "Cis" isomer favors the left branch (Water Loss) due to proximity effects.
To ensure reproducibility and trust in your data, follow this self-validating protocol.
Sample Preparation[4]
Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
Why: Methanol aids volatility; Formic acid ensures
formation.
Concentration: 1-10
M. Avoid saturation to prevent dimer formation (), which complicates interpretation.
MS Parameters (Triple Quadrupole / Q-TOF)
Ionization: ESI Positive Mode.
Capillary Voltage: 3.0 - 3.5 kV.
Collision Energy (CE): Perform a CE Ramp (e.g., 10, 20, 30, 40 eV).
Validation Step: Low CE (10-15 eV) should preserve the parent ion (
102). High CE (30+ eV) should drive the formation of the 56 fragment.
Data Interpretation Table
m/z (approx)
Fragment Identity
Structural Significance
102
Parent Ion (Protonated ACPC).
85
Cyclopropyl Carbinyl Cation. Indicates amine loss. Often rearranges to linear allyl cation to relieve strain.
84
Acylium Ion. Dominant in Cis isomers.
56
Immonium-like Ion. Formed by combined loss of (46 Da). Diagnostic of the cyclopropyl-amine core.
41
Allyl Cation. High-energy fragment indicating ring destruction.
Technical Nuances & Causality
Why does the ring open?
Unlike cyclohexane, which can adopt chair/boat conformations, the cyclopropane ring is planar and highly strained (Walsh orbitals). Upon ionization, particularly after the loss of a neutral group like
, the resulting carbocation is electronically deficient. The ring C-C bonds, which already have significant p-character, are prone to heterolytic cleavage. This transforms the unstable cyclopropyl cation into a resonance-stabilized allyl cation (linear).
The "False Positive" Trap
Be wary of isobaric interference from linear isomers (e.g., 3-aminocrotonic acid derivatives).
Differentiation: Linear isomers typically show a "Retro-Michael" fragment (loss of alkene) that is not possible for the cyclopropyl ring without breaking C-C bonds first.
Check: Look for
transitions corresponding to simple alkene loss ( or ). If absent, the ring is likely intact.
References
Synthesis and Characteriz
Source: N
Context: Discusses the synthesis and NMR/MS characterization of optically active cyclopropane
-amino acid deriv
Context: Explains standard Roepstorff and Biemann nomenclature (b/y ions) and immonium ion formation, essential for interpreting cBAA residues in peptides.
A Comparative Guide to the Stereochemical Validation of (3S)-3-Amino-3-cyclopropylpropanoic Acid: The Definitive Role of X-ray Crystallography
Introduction: The Imperative of Stereochemical Integrity in Modern Drug Development In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Stereochemical Integrity in Modern Drug Development
In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle. Consequently, the unambiguous validation of stereochemistry is not merely a regulatory hurdle but a cornerstone of safe and effective drug development.
(3S)-3-Amino-3-cyclopropylpropanoic acid is a chiral building block of significant interest, incorporating a constrained cyclopropyl group that can impart unique conformational properties to parent molecules. Its precise stereochemical configuration is paramount to its function in a larger active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for validating its absolute configuration, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this definitive technique with powerful orthogonal methods, offering researchers a comprehensive framework for ensuring stereochemical fidelity.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction of X-rays by a highly ordered, single crystal of the compound. By analyzing the pattern of diffracted X-rays, a three-dimensional map of electron density within the crystal can be generated, revealing the precise spatial arrangement of every atom.
Principles of Absolute Configuration Determination
While a standard diffraction experiment reveals the connectivity and relative arrangement of atoms, determining the absolute configuration (i.e., distinguishing between the (S) and (R) enantiomers) requires the use of a phenomenon known as anomalous dispersion (or resonant scattering).[2][3] When the energy of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component. This breaks Friedel's Law, which states that the intensities of diffraction spots from opposite faces of a crystal plane (known as a Friedel pair or Bijvoet pair) are equal.[4] The subtle but measurable differences in intensity between these pairs provide the necessary information to determine the true, absolute handedness of the molecule.
The Flack Parameter: A Key Metric of Confidence
During the refinement of the crystal structure, the Flack parameter is calculated to provide a quantitative measure of the absolute configuration.[4][5][6]
A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the modeled enantiomer is the correct one.[4][7]
A value close to 1 suggests that the inverted structure is the correct one, and the model should be flipped.[4][7]
A value near 0.5 may indicate that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that the structure is actually centrosymmetric.[4]
The Flack parameter has become an essential and universally reported metric for all chiral structures determined by X-ray crystallography.[5][6]
Experimental Workflow: From Powder to Proof
The journey from a powdered sample to a validated 3D structure is a meticulous process. The causality behind each step is critical for success.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: X-ray Crystallography
Crystal Growth (The Art of Crystallization):
Rationale: This is the most critical and often challenging step. A high-quality, single crystal, typically 0.1-0.3 mm in size, free of cracks and defects, is required. Amino acids can be challenging to crystallize due to their zwitterionic nature and strong intermolecular hydrogen bonding.
Methodology:
Dissolve a small amount of (3S)-3-Amino-3-cyclopropylpropanoic acid in a variety of solvents or solvent mixtures (e.g., water, ethanol, isopropanol, acetone, and their combinations) to find a system where it has moderate solubility.
Employ slow evaporation: Leave the saturated solution in a loosely covered vial in a vibration-free environment for several days to weeks. The slow removal of solvent allows molecules to organize into a crystalline lattice.
Vapor diffusion (hanging or sitting drop) is another common technique. A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the sample is poorly soluble), slowly inducing crystallization.
For difficult cases, co-crystallization with another molecule (a co-former) can sometimes yield suitable crystals.[8]
Data Collection:
Rationale: To obtain a high-resolution diffraction pattern.
Methodology:
A suitable crystal is selected under a microscope and mounted on a goniometer head.
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction spots.
The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Cu or Mo source), and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement:
Rationale: To convert the diffraction data into a 3D atomic model.
Methodology:
The collected data is processed to determine the unit cell dimensions and space group.
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
An atomic model is built into the electron density map and refined using a least-squares algorithm. This process iteratively adjusts atomic positions and thermal parameters to improve the fit between the calculated and observed diffraction data.
Absolute Configuration Assignment:
Rationale: To definitively confirm the (S) configuration.
Methodology:
During the final stages of refinement, the anomalous dispersion effect is leveraged to calculate the Flack parameter.[4]
The final model is validated by checking the Flack parameter, R-factors, goodness-of-fit, and residual electron density. The resulting structure is typically saved in a standard Crystallographic Information File (CIF).
Orthogonal Validation Methods: A Comparative Analysis
While X-ray crystallography provides the definitive answer, other techniques offer complementary information or serve as valuable alternatives when suitable crystals cannot be obtained.
Vibrational Circular Dichroism (VCD)
VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10] Since enantiomers have equal but opposite VCD spectra, this technique can be used to determine the absolute configuration without the need for crystallization.[9][11]
Experimental Protocol: VCD
Sample Preparation: Dissolve the (3S)-3-Amino-3-cyclopropylpropanoic acid in a suitable solvent (e.g., CDCl₃ or D₂O) at a known concentration (typically 0.05-0.1 M).[9]
Data Acquisition: Measure the VCD and IR spectra using a commercial VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.[9][10]
Computational Modeling:
Perform a conformational search for the molecule using computational chemistry software.
Calculate the theoretical VCD spectrum for one enantiomer (e.g., the S-enantiomer) using ab initio or Density Functional Theory (DFT) methods.[11][12]
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the S-enantiomer and its mirror image (the R-enantiomer). A strong correlation in the signs and relative intensities of the major bands confirms the absolute configuration.[9][12]
Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. It does not determine absolute configuration on its own but can confirm enantiomeric excess and separate isomers for further analysis.
Experimental Protocol: Chiral HPLC
Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, macrocyclic glycopeptide-based CSPs (like teicoplanin-based columns) or crown-ether CSPs are often effective for separating underivatized enantiomers.[13][14]
Mobile Phase Optimization: Develop a mobile phase system that provides good resolution between the enantiomers. This often involves a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[13]
Sample Analysis:
Dissolve the sample in the mobile phase.
Inject a known amount onto the HPLC system.
Monitor the elution of the enantiomers using a suitable detector (e.g., UV or MS).
Quantification: The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomers. To assign which peak corresponds to which enantiomer, a certified reference standard of one pure enantiomer is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, specific NMR techniques can provide crucial stereochemical information. Nuclear Overhauser Effect (NOESY) spectroscopy is a 2D NMR experiment that detects protons that are close to each other in space (typically < 5 Å), providing information on the relative stereochemistry of a molecule.[15][16]
Experimental Protocol: NOESY
Sample Preparation: Dissolve a highly pure sample of the compound in a suitable deuterated solvent.
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.
Data Interpretation: Analyze the spectrum for cross-peaks, which indicate spatial proximity between protons.[15] For (3S)-3-Amino-3-cyclopropylpropanoic acid, NOE correlations between the proton at the chiral center (C3) and the protons on the cyclopropyl ring and the C2 methylene group can help confirm the relative arrangement of these groups, which can be compared to the conformation predicted from the single crystal structure.
Comparative Guide: Choosing the Right Technique
The selection of an analytical method depends on the specific question being asked, the available resources, and the nature of the sample.
Feature
Single-Crystal X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Chiral HPLC
NMR Spectroscopy (NOESY)
Primary Information
Absolute Configuration, 3D Structure
Absolute Configuration
Enantiomeric Purity, Separation
Relative Stereochemistry, Conformation
Unambiguity
Definitive ("Gold Standard")
High (requires accurate computation)
Requires a known standard for assignment
Confirms relative, not absolute, configuration
Sample State
High-quality single crystal
Solution
Solution
Solution
Sample Amount
Micrograms (single crystal)
Milligrams
Micrograms
Milligrams
Throughput
Low (days to weeks)
Moderate (hours per sample)
High (minutes per sample)
Moderate (hours per sample)
Key Challenge
Growing a suitable crystal
Computationally intensive; spectral overlap
Method development; need for standards
Can be complex to interpret; distance-dependent
Destructive?
No
No
No
No
Conclusion and Authoritative Recommendation
For the unequivocal validation of the stereochemistry of (3S)-3-Amino-3-cyclopropylpropanoic acid, single-crystal X-ray crystallography remains the unparalleled gold-standard technique. It provides a direct and unambiguous visualization of the molecular structure, and the calculated Flack parameter serves as a robust internal validation of the absolute configuration.[1][2][4]
However, a comprehensive validation strategy, particularly within the rigorous context of drug development, benefits from the application of orthogonal methods. Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining absolute configuration in solution, which is especially valuable if crystallization proves intractable.[11][12] Chiral HPLC is an indispensable tool for the routine quality control of enantiomeric purity. Finally, NMR spectroscopy provides detailed conformational insights in the solution state, which can be correlated with the solid-state structure obtained from crystallography.
By integrating these techniques, researchers can build a self-validating system of evidence, ensuring the absolute stereochemical integrity of their chiral molecules with the highest degree of scientific confidence.
Figure 2: Decision tree for selecting a stereochemical validation method.
Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed. Available at: [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Available at: [Link]
Determination of absolute configuration - Purechemistry. Available at: [Link]
Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Available at: [Link]
Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available at: [Link]
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery | American Laboratory. Available at: [Link]
Vibrational circular dichroism - Wikipedia. Available at: [Link]
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. Available at: [Link]
Flack parameter – Chemical Crystallography. Available at: [Link]
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction - Springer. Available at: [Link]
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Available at: [Link]
Empower your drug design & synthesis with vibrational circular dichroism (VCD) - YouTube. Available at: [Link]
Absolute configuration - Wikipedia. Available at: [Link]
Ramachandran plot analysis: Significance and symbolism. Available at: [Link]
Howard Flack and the Flack Parameter (D.J. Watkin & R.I. Cooper) - Chemical Crystallography. Available at: [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]
Stereochemistry | How to read NOESY spectrum? - YouTube. Available at: [Link]
Stereochemistry and Validation of Macromolecular Structures - PMC - NIH. Available at: [Link]
A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - PubMed. Available at: [Link]
nmr - csbsju - College of Saint Benedict. Available at: [Link]
First NOE Measurement-An Introduction To Stereochemistr - Scribd. Available at: [Link]
Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available at: [Link]
Stereochemistry and Validation of Macromolecular Structures - ResearchGate. Available at: [Link]
Metrics based on stereochemistry | Analysing and evaluating macromolecular models. Available at: [Link]
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF - ResearchGate. Available at: [Link]
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. Available at: [Link]
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. Available at: [Link]
BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents.
Characterization and Crystallization of Chiral Aromatic Amino Acids - Memorial University Research Repository. Available at: [Link]
US5118815A - Method for crystallization of amino acids - Google Patents.
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - MDPI. Available at: [Link]
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Status: Bioactive Chemical Building Block | Hazard Level: Moderate (Irritant/Potential Sensitizer)
(3S)-3-Amino-3-cyclopropylpropanoic acid is a chiral
-amino acid derivative frequently employed in peptide synthesis and medicinal chemistry. While often lacking a harmonized GHS classification due to its status as a research chemical, it must be handled as a Skin/Eye Irritant and a Respiratory Irritant .
Immediate Action Required:
Containment: Handle exclusively within a certified chemical fume hood.
Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory.
Inhalation: Avoid dust generation; N95/P100 respiratory protection is required if handling open powder outside a hood (not recommended).
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in establishing a safe workflow.
Property
Data
Chemical Name
(3S)-3-Amino-3-cyclopropylpropanoic acid
CAS Number
754176-53-9 (Specific Stereoisomer)
Molecular Formula
CHNO
Molecular Weight
129.16 g/mol
Physical State
White to off-white solid powder
Solubility
Water, Methanol; sparingly soluble in non-polar solvents
Mechanistic Insight: The cyclopropyl group adds significant ring strain (~27.5 kcal/mol), making the molecule potentially more reactive than standard aliphatic amino acids. While the
-amino acid backbone is stable, the cyclopropyl moiety can be sensitive to strong acids or radical conditions, potentially leading to ring-opening side reactions [1].
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for personnel handling this compound in a research setting.
Protection Zone
Requirement
Technical Specification
Ocular
Safety Glasses w/ Side Shields
ANSI Z87.1 compliant. Use Chemical Goggles if creating fine dust or handling large quantities (>1g).
Dermal (Hands)
Double Nitrile Gloves
Inner: 4 mil Nitrile. Outer: 5-8 mil Nitrile. Change outer gloves immediately upon contamination.
Dermal (Body)
Lab Coat (Cotton/Poly)
Must be fully buttoned. Tyvek sleeves recommended for scale-up (>10g) to prevent cuff exposure.
Respiratory
Engineering Controls First
Fume hood sash at working height. If hood is unavailable, a P100 particulate respirator is required.
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.
Figure 1: PPE Selection Logic based on physical state and operational risk.
Operational Handling Protocol
Phase 1: Storage & Retrieval
Protocol:
Temperature Control: Store at -20°C . The compound is stable but degradation rates increase with moisture absorption.
Equilibration: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
Why? Opening a cold vial in humid lab air causes condensation, leading to hydrolysis or caking of the hygroscopic powder [2].
Phase 2: Weighing & Transfer
Protocol:
Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."
Containment: Perform all weighing inside a chemical fume hood or a dedicated powder weighing enclosure.
Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock vial to prevent cross-contamination.
Solvent Choice: Dissolve in DMF or NMP. Ensure solvents are anhydrous (Amine protection is critical if the amino group is free).
Inert Atmosphere: Flush the reaction vessel with Argon or Nitrogen.
Why? While the amino acid is relatively stable, cyclopropyl groups can undergo radical ring opening in the presence of atmospheric oxygen and certain metal catalysts [3].
Operational Workflow Diagram
Figure 2: Step-by-step operational workflow from storage to reaction setup.
Emergency Response & Decontamination
Exposure Scenarios
Eye Contact: Immediately flush with water for 15 minutes. Lift eyelids to ensure full irrigation. Seek medical attention if irritation persists.
Skin Contact: Wash with soap and water. Do not use organic solvents (ethanol/acetone) on skin, as they may increase transdermal absorption of the compound.
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).
Spill Cleanup (Solid)
Isolate: Evacuate the immediate area if the spill is large (>5g).
PPE: Don double nitrile gloves, goggles, and a lab coat.
Method: Cover the spill with a damp paper towel (to prevent dust). Scoop up material and place it in a solid waste container.
Decon: Wipe the surface with 10% bleach solution followed by water.
Waste Disposal Strategy
Disposal must comply with local EHS regulations (e.g., EPA, OSHA).
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Waste
Collect in a dedicated solid waste drum labeled "Solid Organic Waste (Amino Acid Derivative)."
Liquid Waste
Organic Solvent Waste
If dissolved in DMF/DCM, dispose of in "Halogenated" or "Non-Halogenated" solvent waste streams accordingly.
Contaminated Sharps
Biohazardous/Chemical Sharps
Needles/syringes used with this compound go directly into rigid sharps containers.
Self-Validating Check: Before disposal, verify the pH of liquid waste. If strongly acidic or basic due to reagents used in coupling (e.g., TFA or DIPEA), neutralize or segregate to prevent incompatible reactions in the waste drum.
References
Gagnon, A., et al. (2008). "A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines." Journal of Organic Chemistry. Link
Sigma-Aldrich. (2025). "Safety Data Sheet: Amino Acid Derivatives." Merck KGaA. Link
PubChem. (2025). "Compound Summary: 3-Amino-3-cyclopropylpropanoic acid." National Library of Medicine. Link